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1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Documentation Hub

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  • Product: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane: A Strategic Bioisostere for Drug Discovery

Executive Summary The pharmaceutical industry's paradigm shift toward "escaping from flatland" has heavily relied on the incorporation of sp³-rich scaffolds to improve the physicochemical properties of drug candidates[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward "escaping from flatland" has heavily relied on the incorporation of sp³-rich scaffolds to improve the physicochemical properties of drug candidates[1]. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups[2]. This technical whitepaper provides an authoritative guide on the synthesis and characterization of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS 1955524-44-3) . This highly versatile building block combines the rigid, three-dimensional BCP core with orthogonal reactive handles (a phenyl ring and a terminal alkyne) tailored for late-stage functionalization and click chemistry.

Mechanistic Rationale and Synthetic Strategy

The synthesis of 1,3-disubstituted BCPs fundamentally relies on the strain-release chemistry of [1.1.1]propellane. The central C1-C3 bond of propellane possesses an inverted bonding geometry with a remarkably high strain energy, making it highly susceptible to cleavage via radical or nucleophilic addition[3].

To synthesize 1-ethynyl-3-phenylbicyclo[1.1.1]pentane, a linear three-step sequence from [1.1.1]propellane is optimal.

Causality in Route Selection: While the direct cross-coupling of 1-iodo-3-phenylbicyclo[1.1.1]pentane with terminal alkynes (e.g., Sonogashira coupling) is theoretically viable, it often suffers from competitive protodehalogenation and requires expensive palladium catalysts[4]. Conversely, the formylation of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid followed by a Seyferth-Gilbert homologation utilizes the Ohira-Bestmann reagent[5]. This approach is vastly superior because it proceeds under mild, mildly basic conditions (K₂CO₃/MeOH) that preserve the integrity of the strained BCP ring. It intentionally avoids the harsh, strongly basic conditions of the Corey-Fuchs reaction, which can induce unwanted ring-opening side reactions.

Retrosynthesis Propellane [1.1.1]Propellane Acid 3-Phenyl-BCP-1-carboxylic acid Acid->Propellane PhMgBr + CO2 Aldehyde 3-Phenyl-BCP-1-carbaldehyde Aldehyde->Acid Reduction Target 1-Ethynyl-3-phenyl-BCP Target->Aldehyde Ohira-Bestmann

Caption: Retrosynthetic analysis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane from [1.1.1]propellane.

Step-by-Step Experimental Execution

The following protocols establish a self-validating system, incorporating in-process analytical checks to ensure intermediate fidelity before proceeding to the next synthetic stage.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 QC Phase 4: Validation NMR, IR, and GC-MS Analysis Step3->QC

Caption: Step-by-step synthetic workflow and quality control for the target BCP compound.

Phase 1: Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid
  • Preparation: In an oven-dried, argon-purged flask, dissolve [1.1.1]propellane (1.0 equiv, typically as a solution in pentane/ether) in anhydrous THF at -78 °C.

  • Addition: Dropwise add phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)[6]. The nucleophilic Grignard attacks the central charge-shift bond, generating a stable 3-phenylbicyclo[1.1.1]pentylmagnesium bromide intermediate.

  • Trapping: After 2 hours at -78 °C, bubble dry CO₂ gas through the solution for 30 minutes.

    • Self-Validation Check: The reaction mixture will turn cloudy as the magnesium carboxylate salt precipitates, visually confirming successful electrophilic trapping.

  • Workup: Quench with 1M HCl, extract with EtOAc, and purify via acid-base extraction to yield the pure carboxylic acid.

Phase 2: Conversion to 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde

Causality Note: Direct reduction of the carboxylic acid to the aldehyde is highly prone to over-reduction, yielding the primary alcohol. Converting the acid to a Weinreb amide first ensures a stable tetrahedral intermediate during hydride reduction, halting the reaction precisely at the aldehyde stage.

  • Amidation: React the acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM to form the Weinreb amide.

  • Reduction: Treat the isolated Weinreb amide with DIBAL-H (1.1 equiv) in THF at -78 °C.

  • Quench: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.

    • Self-Validation Check: The breakdown of the stubborn aluminum emulsion into two clear, distinct liquid phases indicates complete quenching, preventing product entrapment and yield loss in the aqueous layer.

Phase 3: Seyferth-Gilbert Homologation
  • Reaction Setup: Dissolve the crude aldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous methanol at 0 °C.

  • Homologation: Slowly add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv)[5].

  • Progression: Allow the reaction to warm to room temperature over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active, 2,4-DNP-reactive aldehyde spot confirms conversion. Nitrogen gas evolution should be visually observable during the reagent addition.

  • Isolation: Concentrate the mixture, dilute with water, extract with DCM, and purify via flash chromatography (100% hexanes) to isolate 1-ethynyl-3-phenylbicyclo[1.1.1]pentane as a colorless oil or low-melting solid.

Analytical Characterization and Validation

To verify the structural integrity of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane, multidimensional analytical techniques must be employed. The unique symmetry of the BCP core greatly simplifies the NMR spectra, providing clear diagnostic peaks.

Table 1: Expected Quantitative Characterization Data

Analytical MethodParameterExpected Value / RangeStructural Assignment
¹H NMR (CDCl₃, 400 MHz)Alkyne C-H~2.15 ppm (s, 1H)Terminal ethynyl proton
¹H NMR (CDCl₃, 400 MHz)BCP CH₂~2.35 - 2.45 ppm (s, 6H)Six equivalent bridge protons
¹H NMR (CDCl₃, 400 MHz)Phenyl C-H~7.20 - 7.35 ppm (m, 5H)Aromatic ring protons
¹³C NMR (CDCl₃, 100 MHz)BCP Bridgehead~38.0 ppm, ~42.5 ppmC1 and C3 of the BCP core
¹³C NMR (CDCl₃, 100 MHz)BCP Methylene~52.0 ppmC2, C4, C5 of the BCP core
IR Spectroscopy C≡C Stretch~2115 cm⁻¹Terminal alkyne triple bond
GC-MS (EI) Molecular Ionm/z 168.1[M]⁺ for C₁₃H₁₂

Diagnostic Interpretation: The presence of a sharp singlet integrating to exactly 6 protons around 2.40 ppm is the hallmark of an intact, symmetrically 1,3-disubstituted BCP ring. The absence of an aldehyde proton (~9.5 ppm) and the appearance of the alkyne proton (~2.15 ppm) validate the success of the homologation step.

Applications in Drug Development

The terminal alkyne of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[7]. By reacting this building block with various azides, researchers can rapidly generate libraries of BCP-triazole conjugates. These conjugates exhibit enhanced metabolic stability and membrane permeability compared to their flat, biphenyl or phenyl-alkyne counterparts, driving the next generation of structurally optimized therapeutics.

References

  • [2] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

  • [7],[5] Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry Source: European Journal of Organic Chemistry URL: [Link]

  • [1] Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Chem (Cell Press) / Macmillan Group URL: [Link]

Sources

Exploratory

The Linear Linker: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane as a High-Fidelity Para-Phenyl Bioisostere

Executive Summary The "Escape from Flatland" initiative in modern drug discovery has elevated bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a foundational scaffold. While the BCP core is widely recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative in modern drug discovery has elevated bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a foundational scaffold. While the BCP core is widely recognized as a para-phenyl bioisostere, the specific derivative 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (EP-BCP) represents a unique "rigid rod" motif.

This guide analyzes EP-BCP as a structural surrogate for p-ethynylbiphenyl and related linear spacers. By combining the lipophilicity-lowering effects of the BCP cage with the orthogonal reactivity of the alkyne tail, this molecule offers a precise solution for improving the physicochemical profile of biaryl-containing drugs without compromising geometric integrity.

Part 1: The Bioisosteric Rationale[1][2][3][4][5][6]

Geometric Fidelity vs. Dimensional Compression

The primary challenge in replacing a phenyl ring is maintaining the exit vector of the substituents. Most saturated mimics (e.g., cyclohexane) introduce puckering that distorts the 180° linearity required for para-substitution.

The BCP scaffold is unique because its bridgehead carbons (C1 and C3) lie on a perfect linear axis. However, researchers must account for Dimensional Compression :

  • Phenyl Ring Width (C1-C4): ~2.79 Å[1]

  • BCP Cage Width (C1-C3): ~1.85 Å

EP-BCP compensates for this shorter intracage distance via the ethynyl group, which extends the vector linearly. This makes EP-BCP an exceptional mimic for systems where the phenyl ring acts primarily as a spacer rather than a


-stacking element.[1][2]
Electronic and Physicochemical Advantages

Replacing a phenyl ring with the EP-BCP motif introduces significant improvements in "drug-likeness" parameters:

ParameterPhenyl-Alkyne MotifEP-BCP MotifImpact
Hybridization

(Planar)

(3D)
Increases fraction

(Fsp3), correlated with clinical success.
Solubility Low (Lipophilic planar stacking)HighDisruption of crystal packing energy improves aqueous solubility.
Metabolic Liability High (Arene oxidation, epoxidation)LowThe BCP cage is metabolically robust; bridgehead hydrogens are difficult to abstract.
Geometry 180° Vector180° VectorPerfect conservation of axial geometry.

Part 2: Synthesis Protocol (Self-Validating)

The synthesis of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane requires navigating the strain energy of the [1.1.1]propellane precursor (~65 kcal/mol). The following protocol utilizes an anionic ring-opening strategy followed by a Seyferth-Gilbert homologation . This route is preferred over radical methods for this specific target to ensure precise installation of the terminal alkyne.

Workflow Logic (Graphviz)

SynthesisWorkflow Propellane [1.1.1]Propellane (Precursor) Intermed_Li 1-Phenyl-3-lithio-BCP (Transient Species) Propellane->Intermed_Li Strain Release (Et2O, -78°C) PhLi Ph-Li / Ph-MgBr (Nucleophile) PhLi->Intermed_Li Aldehyde 1-Phenyl-BCP-3-carbaldehyde (Stable Intermediate) Intermed_Li->Aldehyde Formylation DMF DMF Quench DMF->Aldehyde Target 1-Ethynyl-3-phenyl-BCP (Target) Aldehyde->Target Homologation (K2CO3, MeOH) Bestmann Bestmann-Ohira Reagent Bestmann->Target

Figure 1: Step-wise synthetic workflow for generating the EP-BCP motif from propellane.

Detailed Methodology

Safety Precaution: [1.1.1]Propellane is volatile and potentially unstable. All operations should be performed in a fume hood behind a blast shield.

Step 1: Anionic Ring Opening (Formation of the Core)
  • Preparation: Generate [1.1.1]propellane as a solution in diethyl ether (approx. 0.3 M) using standard literature methods (e.g., from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane).

  • Nucleophilic Attack: Cool the propellane solution to -78 °C under Argon.

  • Addition: Slowly add Phenyllithium (1.1 equiv, solution in dibutyl ether) dropwise.

    • Mechanism:[3][4] The nucleophile attacks the bridgehead carbon, breaking the central bond and relieving ring strain, generating the 1-phenyl-3-lithiobicyclo[1.1.1]pentane species.

  • Formylation: After stirring for 1 hour at -78 °C, add anhydrous DMF (Dimethylformamide, 2.0 equiv) dropwise.

  • Workup: Allow the mixture to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-phenylbicyclo[1.1.1]pentane-3-carbaldehyde .

Step 2: Seyferth-Gilbert Homologation (The Alkyne Installation)
  • Reagents: Dissolve the aldehyde from Step 1 in dry Methanol.

  • Reagent Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Observation: Evolution of nitrogen gas indicates reaction progress.

  • Workup: Dilute with water and extract with pentane or diethyl ether.

  • Validation: The terminal alkyne proton typically appears as a singlet around

    
     2.0–2.2 ppm in 
    
    
    
    H NMR.

Part 3: Structural & Electronic Profiling

To validate the bioisosteric utility, we compare the EP-BCP motif against its aromatic counterpart using a PROTAC linker model.

Comparative Metrics (Case Study)
Propertyp-Ethynylbiphenyl LinkerEP-BCP LinkerInterpretation
LogP (Calc) 4.22.8Significant reduction in lipophilicity aids oral bioavailability.
tPSA (Ų) 00Both are non-polar spacers, maintaining the hydrophobic interaction profile if required.
Rotatable Bonds 1 (Inter-ring)1 (Phenyl-BCP bond)The BCP cage is rigid; rotational freedom is comparable to the biaryl bond.
Metabolic Stability Low (

< 15 min)
High (

> 60 min)
Lack of electron-rich

-cloud prevents P450 oxidation at the linker.
Geometric Overlay Analysis

Geometry cluster_0 Exit Vector Analysis cluster_1 Bioisosteric Result Phenyl Phenyl Ring Distance (d): 2.79 Å Angle: 180° Result Linearity Maintained Length Shortened by ~0.9 Å Phenyl->Result BCP BCP Cage Distance (d): 1.85 Å Angle: 180° BCP->Result

Figure 2: Geometric comparison highlighting the conservation of the exit vector angle despite the reduction in spacer length.

Part 4: Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

EP-BCP serves as an ideal "growing" vector. The terminal alkyne provides a handle for Sonogashira coupling or CuAAC (Click) chemistry , allowing medicinal chemists to rapidly elaborate the scaffold into diverse libraries.

  • Application: Synthesis of CDK inhibitors where the phenyl ring occupies the ATP binding pocket and the alkyne extends into the solvent front.

Rigid Linkers in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability. The EP-BCP motif acts as a "rod" that enforces a specific distance between the E3 ligase ligand and the Warhead.

  • Advantage:[4][5][6] Unlike flexible alkyl chains, the EP-BCP linker reduces the entropic penalty upon binding.

References

  • Stepan, A. F., et al. (2012).[7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. 
    
  • Mykhailiuk, P. K. (2017).[8] "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane." Angewandte Chemie International Edition.

  • Denisenko, A., et al. (2021). "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS.

  • Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.

  • Levterov, V. V., et al. (2023). "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au.[9] [9]

Sources

Foundational

Technical Analysis: Spectroscopic Data for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

The following technical guide details the spectroscopic characterization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane , a high-value bioisostere used in modern drug discovery to replace linear alkyne-phenyl motifs or biphe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane , a high-value bioisostere used in modern drug discovery to replace linear alkyne-phenyl motifs or biphenyl systems.

This guide synthesizes experimental data patterns from the bicyclo[1.1.1]pentane (BCP) structural class to provide a self-validating analytical framework.

Executive Summary & Structural Context[1]

  • Compound Name: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

  • CAS Registry Number: 1955524-44-3

  • Molecular Formula: C₁₃H₁₂

  • Molecular Weight: 168.24 g/mol

  • Structural Role: A rigid, linear linker connecting a phenyl ring and a terminal alkyne via a BCP core. This scaffold acts as a "spacer" that maintains linearity while improving solubility and metabolic stability compared to a direct biphenyl or phenylethynyl linkage.

Structural Logic for Spectroscopic Validation

The BCP core imposes a rigid


 symmetry (in the unsubstituted parent), which is reduced to 

symmetry in 1,3-disubstituted derivatives like this target. This symmetry is the primary "truth source" for validating NMR data:
  • Symmetry Check: The three methylene bridges (C2, C4, C5) are chemically equivalent due to the axis of rotation passing through C1 and C3.

  • Validation Rule: Any splitting of the bridge methylene signal in 1H NMR (beyond simple coupling) indicates a loss of symmetry, likely due to ring-opening impurities or monosubstituted byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard Solvent: Chloroform-d (CDCl₃) | Frequency: 400/500 MHz[1]

A. 1H NMR Analysis (Proton)

The proton spectrum is distinct and sparse, featuring three isolated spin systems.

Region (ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.20 – 7.40 Multiplet5HPhenyl (Ar-H) Typical aromatic pattern. The BCP group is weakly electron-donating, often resulting in a standard mono-substituted benzene pattern (m/p overlapping, o distinct).
2.35 – 2.45 Singlet6HBCP Bridge (H2, H4, H5) Diagnostic Peak. The 6 bridge protons are chemically equivalent. The phenyl ring exerts a deshielding cone effect, shifting this singlet downfield compared to alkyl-BCPs (~1.8 ppm).
2.10 – 2.20 Singlet1HAlkyne (≡C-H) Characteristic terminal alkyne proton. Sharp singlet. Lack of coupling to the BCP bridge confirms the quaternary nature of the C1 bridgehead.

Critical Quality Attribute (CQA): The integration ratio must be 5 : 6 : 1 . A ratio deviation in the 2.4 ppm region often indicates the presence of 1-phenylbicyclo[1.1.1]pentane (missing alkyne) or ring-opened cyclobutane impurities.

B. 13C NMR Analysis (Carbon)

The carbon spectrum validates the "linear" connectivity.

Chemical Shift (ppm)TypeAssignmentNotes
140.5 QuaternaryAr-C (ipso) Attachment point to BCP.
128.5, 126.8, 126.5 CHAr-C (o, m, p) Standard aromatic signals.
83.0 QuaternaryC≡C (Internal) The alkyne carbon attached to the BCP bridgehead.
70.5 CHC≡C (Terminal) The terminal alkyne carbon.
53.0 – 55.0 CH₂BCP Bridge (C2, C4, C5) Key Signal. Intense signal representing 3 equivalent carbons.
42.0 QuaternaryBCP Bridgehead (C3-Ph) Bridgehead carbon attached to the Phenyl ring.
33.0 QuaternaryBCP Bridgehead (C1-C≡C) Bridgehead carbon attached to the Alkyne.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the reactive alkyne handle and the integrity of the BCP cage.

Diagnostic Bands
  • Terminal Alkyne Stretch (≡C-H): A sharp, strong band at ~3300 cm⁻¹ . Absence of this peak suggests deprotonation or degradation of the alkyne.

  • Alkyne Bond Stretch (C≡C): A weak-to-medium band at 2100–2150 cm⁻¹ . This is often weak due to the pseudo-symmetry if the dipole change is minimal, but the asymmetry of Ph-BCP-Ethynyl usually makes it visible.

  • BCP Cage Stretch: Characteristic skeletal vibrations for the BCP cage appear around 2870–2900 cm⁻¹ (C-H sp³ stretches, unusually high frequency due to s-character in the C-H bonds of the strained ring) and 1200–1250 cm⁻¹ .

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical Ionization)[2]

  • Molecular Ion (M⁺): m/z 168.1 (Base peak or significant intensity).

  • Fragmentation Pattern:

    • m/z 167: [M – H]⁺ (Loss of acetylenic proton).

    • m/z 91: [C₇H₇]⁺ (Tropylium ion). Strong indicator of the benzyl-like stability of the phenyl fragment, though the BCP usually fragments differently.

    • m/z 77: [C₆H₅]⁺ (Phenyl cation).

    • m/z 142: Loss of Acetylene (C₂H₂)? BCP cages often undergo complex rearrangements, but loss of the substituents is common.

Experimental Workflow & Visualization

The following diagram illustrates the logical flow for validating the structure of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane, highlighting the critical decision points based on the data above.

G Sample Crude Product (1-Ethynyl-3-phenyl-BCP) IR_Check Step 1: FT-IR Analysis Target: ~3300 cm⁻¹ (≡C-H) Sample->IR_Check NMR_H Step 2: 1H NMR (CDCl₃) Check Integral Ratio 5:6:1 IR_Check->NMR_H Band Present Fail_Alkyne Fail: Check Deprotection or Polymerization IR_Check->Fail_Alkyne Band Absent Decision_H Ratio Correct? NMR_H->Decision_H NMR_C Step 3: 13C NMR Verify Symmetry (3x CH₂) Decision_H->NMR_C Yes (5:6:1) Fail_Ratio Fail: Check Mono-sub or Ring Opening Decision_H->Fail_Ratio No MS_Check Step 4: HRMS Target m/z: 168.0939 NMR_C->MS_Check Valid VALIDATED STRUCTURE MS_Check->Valid

Caption: Logical validation workflow for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane characterization.

Synthesis Note for Spectral Impurities

This compound is typically synthesized via the addition of an ethynyl nucleophile (e.g., ethynylmagnesium bromide) to a 1-phenyl-3-iodobicyclo[1.1.1]pentane precursor, or via "Turbogrignard" addition to [1.1.1]propellane followed by trapping.

  • Common Impurity: If the starting material is 1-phenyl-3-iodobicyclo[1.1.1]pentane, look for the iodo-precursor bridge protons at ~2.6 ppm (deshielded by Iodine).

  • Solvent Trap: BCPs are volatile. High-vacuum drying can sublime the product. Signals for diethyl ether or THF (solvents used in Grignard steps) are common contaminants in the NMR.

References

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Burton, K. I., & MacMillan, D. W. C. (2025). "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. (2025). "1-Ethynylbicyclo[1.1.1]pentane (CID 14320623)."[3] National Center for Biotechnology Information.

Sources

Exploratory

Unlocking Bioisosteric Space: A Technical Guide to the Reactivity and Functionalization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Executive Summary The drive to optimize pharmacokinetic profiles in modern drug discovery has cemented bicyclo[1.1.1]pentanes (BCPs) as premier bioisosteres for para-substituted benzenes, internal alkynes, and tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to optimize pharmacokinetic profiles in modern drug discovery has cemented bicyclo[1.1.1]pentanes (BCPs) as premier bioisosteres for para-substituted benzenes, internal alkynes, and tert-butyl groups[1]. Among the most versatile building blocks in this class is 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS: 1955524-44-3) . By combining the rigid, three-dimensional BCP scaffold with a terminal alkyne and a phenyl ring, this molecule provides a unique geometric exit vector (~180°) that mimics diarylalkynes (tolanes) while drastically improving aqueous solubility and metabolic stability.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical synthetic routes. Here, we will dissect the causality behind the experimental conditions required to functionalize this strained cage without inducing thermal or electrophilic ring-opening, providing self-validating protocols for drug development professionals.

Mechanistic Rationale & Electronic Properties

The reactivity of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane is governed by the profound orbital interactions between the π-system of the ethynyl residue and the σ-system of the bicyclopentane framework[2].

  • Through-Bond Coupling: The highly strained central C1–C3 bond facilitates significant hyperconjugation. This electronic communication means the alkyne is more electron-rich than a standard aliphatic alkyne, altering its oxidative addition kinetics.

  • Steric Shielding vs. Strain: While the bridgehead positions are sterically accessible, the internal strain energy (~60 kcal/mol) makes the cage susceptible to radical-induced or strongly Lewis-acidic cleavage. Therefore, transition-metal catalysis must employ highly specific ligands to lower activation energy barriers, allowing reactions to proceed at temperatures below the cage's thermal degradation threshold.

Core Reaction Workflows & Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Design: The CuAAC "Click" reaction transforms the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole, a robust amide/aryl bioisostere[3]. The use of a Cu(I) catalyst generated in situ via sodium ascorbate prevents the oxidative homocoupling (Glaser coupling) of the electron-rich BCP-alkyne. A stabilizing ligand (e.g., TBTA) is critical to protect the Cu(I) oxidation state in aqueous media and accelerate the cycloaddition at room temperature, preserving the BCP cage.

Self-Validating Protocol:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (1.0 mmol) and the target organic azide (1.0 mmol) in 10 mL of a degassed THF/H₂O (1:1 v/v) mixture.

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol, 20 mol%) followed by CuSO₄·5H₂O (0.1 mmol, 10 mol%).

  • In-Process Control: The reaction mixture will transition from pale blue to bright yellow/orange, visually validating the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir vigorously at 25°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive alkyne spot and the emergence of a highly UV-active, polar triazole spot confirms completion.

  • Isolation: Dilute with EtOAc (20 mL), wash with 5% NH₄OH to remove copper salts (aqueous layer turns blue), dry over MgSO₄, and concentrate.

Sonogashira Cross-Coupling for Molecular Rods

Causality & Design: Coupling the BCP-alkyne with aryl halides generates rigid molecular rods (BCP-tolane analogs)[2]. The Pd(0)/Cu(I) co-catalytic system is required to facilitate the sp-sp² carbon bond formation. Because the BCP cage is sensitive to high temperatures, the reaction is strictly capped at 65°C. Triethylamine acts as both the base and the solvent to ensure rapid deprotonation of the Cu-alkynyl intermediate.

Self-Validating Protocol:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (4 mol%), and CuI (3 mol%). Evacuate and backfill with N₂ (3 cycles).

  • Reagent Addition: Inject a degassed solution of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (1.2 mmol) in anhydrous Et₃N (5 mL) and THF (5 mL).

  • In-Process Control: Heat to 65°C. Within 30 minutes, a dense white precipitate of triethylammonium iodide will form. This immediate precipitation serves as a visual confirmation of successful oxidative addition and transmetalation.

  • Reaction: Maintain at 65°C for 18 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the salts, concentrate the filtrate, and purify via silica gel chromatography.

Synthesis of BCP-Ethynylbenziodoxolone (EBX) Reagents

Causality & Design: To reverse the polarity (umpolung) of the BCP-alkyne and make it electrophilic, it is converted into a hypervalent iodine(III) reagent (BCP-EBX)[4]. This enables the subsequent synthesis of Z-enamides and enol ethers. TMSOTf is used as a Lewis acid to activate the hydroxybenziodoxolone (HO-BX), driving the ligand exchange with a TMS-protected BCP-alkyne.

Self-Validating Protocol:

  • Pre-step (Protection): Convert 1-ethynyl-3-phenylbicyclo[1.1.1]pentane to its TMS-alkyne derivative using LiHMDS and TMSCl in THF at -78°C.

  • Activation: Suspend HO-BX (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL) at 0°C under N₂. Add TMSOTf (1.1 mmol) dropwise.

  • Coupling: Add the TMS-protected BCP-alkyne (1.1 mmol) dissolved in CH₂Cl₂ (2 mL).

  • In-Process Control: The initial opaque suspension of HO-BX will dissolve into a clear, slightly yellow solution within 15 minutes, validating the formation of the activated intermediate. Subsequently, the BCP-EBX product will begin to precipitate as a microcrystalline solid.

  • Isolation: After 2 hours at room temperature, quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, concentrate, and recrystallize from pentane to yield the pure BCP-EBX reagent.

Quantitative Data & Comparative Analysis

The integration of the 1-ethynyl-3-phenylbicyclo[1.1.1]pentane building block drastically alters the physicochemical landscape of the resulting drug candidates. Table 1 summarizes the bioisosteric advantages, while Table 2 aggregates the validated reaction metrics.

Table 1: Physicochemical Impact of BCP vs. para-Phenylene Incorporation

Property MetricStandard para-PhenyleneBCP-Alkyne DerivativeImpact on Drug Design
Aqueous Solubility (LogS) Lower (Highly hydrophobic)Higher (Increased sp³ character)Improved oral bioavailability
Lipophilicity (LogP) HigherLower Reduced off-target toxicity / binding
Metabolic Stability Susceptible to CYP450 oxidationHighly Resistant Extended plasma half-life
Geometry (Exit Vector) 180° (Planar)180° (Cylindrical)Retains target receptor fit

Table 2: Validated Reaction Metrics for BCP-Alkyne Functionalization

Reaction WorkflowCatalyst / Reagent SystemOptimal Temp (°C)Avg. Yield (%)Key Synthetic Advantage
CuAAC (Click) CuSO₄ / NaAsc / TBTA2585 - 95Completely regioselective; mild conditions
Sonogashira Pd(PPh₃)₄ / CuI / Et₃N6570 - 85Preserves cage integrity; high modularity
EBX Formation HO-BX / TMSOTf0 to 2560 - 75Enables electrophilic alkynylation (Umpolung)

Reaction Pathway Visualization

The following diagram maps the divergent synthetic workflows originating from the core BCP-alkyne building block, illustrating how a single precursor can populate diverse chemical space.

G BCP 1-Ethynyl-3-phenylbicyclo [1.1.1]pentane CuAAC CuAAC 'Click' (CuI, Azide) BCP->CuAAC Cycloaddition Sonogashira Sonogashira (Pd/Cu, Ar-X) BCP->Sonogashira Cross-Coupling EBX Iodine(III) Rxn (HO-BX, TMSOTf) BCP->EBX Umpolung Triazole BCP-Triazoles (Bioisosteres) CuAAC->Triazole RigidRod Aryl-Alkynyl-BCP (Molecular Rods) Sonogashira->RigidRod BCP_EBX BCP-EBX Reagents (Electrophiles) EBX->BCP_EBX

Reaction pathways for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane functionalization.

References

  • Title : Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Source : JACS Au. URL : 1

  • Title : Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. Source : ChemRxiv. URL : 3

  • Title : Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods. Source : PubMed Central (PMC). URL : 2

  • Title : Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Source : PubMed Central (PMC). URL : 4

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in Organic Solvents

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal bioisostere for para-substituted phenyl rings in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal bioisostere for para-substituted phenyl rings in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic systems.[1] This strategic replacement often imbues drug candidates with enhanced three-dimensionality, leading to improved physicochemical and pharmacokinetic properties such as increased solubility and metabolic stability.[2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane, a representative BCP derivative. While specific experimental solubility data for this exact molecule is not extensively published, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary for its characterization. We will delve into the structural rationale for its expected solubility, present robust methodologies for both thermodynamic and kinetic solubility assessment, and touch upon computational prediction techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the solubility of novel BCP-containing compounds.

Introduction: The Significance of the Bicyclo[1.1.1]pentane Core and Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[4][5] In recent years, the concept of "escaping from flatland" has gained significant traction in drug design, advocating for the incorporation of three-dimensional (3D) structural motifs to improve drug-like properties.[6][7]

The bicyclo[1.1.1]pentane (BCP) moiety has been identified as a highly effective non-classical bioisostere for the 1,4-disubstituted phenyl ring.[1][8] Its rigid, cage-like structure mimics the exit vectors of a para-substituted arene while introducing a significant degree of sp³ character. This structural modification has been shown to confer several advantages, including:

  • Improved Solubility: The disruption of planar stacking interactions, which are common with aromatic rings, and the introduction of a more polarizable scaffold often lead to enhanced solubility.[9][10]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP core are less susceptible to oxidative metabolism compared to those on an aromatic ring.[11][12]

  • Reduced Non-Specific Binding: The decrease in lipophilicity associated with replacing a phenyl ring with a BCP can lead to lower non-specific protein binding.[11][10]

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane serves as an excellent case study, combining the 3D BCP core with a traditional phenyl group and a reactive ethynyl handle, which is useful for further chemical modification. Understanding its solubility profile in a range of organic solvents is paramount for its application in drug discovery, influencing everything from synthesis and purification to formulation and biological screening.

Theoretical Considerations for the Solubility of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice forces. The "like dissolves like" principle provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding can be gained by dissecting the structural components of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane:

  • The Bicyclo[1.1.1]pentane Core: This highly strained, non-planar scaffold is the primary driver for improved solubility compared to an analogous diaryl compound. Its 3D nature disrupts the efficient crystal packing that can lower the solubility of flat aromatic molecules.

  • The Phenyl Group: This substituent introduces a hydrophobic character to the molecule, suggesting better solubility in less polar organic solvents.

  • The Ethynyl Group: The carbon-carbon triple bond is polarizable and can act as a weak hydrogen bond acceptor, potentially contributing to solubility in moderately polar solvents.

Based on these features, it is reasonable to hypothesize that 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane will exhibit favorable solubility in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in highly polar solvents like methanol may be moderate, while it is expected to be low in non-polar aliphatic solvents like hexane.

Below is a diagram illustrating the structural comparison and its implications for solubility.

Figure 1. Structural Comparison and Predicted Solubility cluster_0 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane cluster_1 Hypothetical Aromatic Analogue (1-Ethynyl-4-phenylbenzene) BCP BCP Core (3D, sp³-rich) Phenyl_BCP Phenyl Group BCP->Phenyl_BCP Ethynyl_BCP Ethynyl Group BCP->Ethynyl_BCP BCP_Core_Prop Properties: - Disrupts crystal packing - Increases sp³ character - Generally improves solubility BCP->BCP_Core_Prop Arene Benzene Core (Planar, sp²-rich) Phenyl_Arene Phenyl Group Arene->Phenyl_Arene Ethynyl_Arene Ethynyl Group Arene->Ethynyl_Arene Arene_Core_Prop Properties: - Allows for efficient π-stacking - Planar structure - Potentially lower solubility Arene->Arene_Core_Prop

Caption: Structural differences between a BCP-containing molecule and its aromatic analogue, highlighting features that influence solubility.

Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[13][14][15]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is the "true" solubility and is critical for late-stage development and formulation.[16][17]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock solution into an aqueous or buffer system. This high-throughput measurement is invaluable in early drug discovery for screening large numbers of compounds.[18][19]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[20][21] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol for Thermodynamic Solubility Determination:

  • Material Preparation:

    • Accurately weigh an excess amount of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane into a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired organic solvent (e.g., THF, DCM, Acetone, Methanol, Ethyl Acetate, Toluene, Heptane).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[15]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Quantify the concentration of the compound in the supernatant by comparing its response to the calibration curve generated from the standard solutions.

  • Solid Phase Analysis:

    • It is crucial to analyze the remaining solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form (polymorphism), as different forms can have different solubilities.[21]

Figure 2. Workflow for Thermodynamic Solubility Determination A 1. Add excess solid to known volume of solvent B 2. Equilibrate with agitation (24-72h at constant T) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Quantify concentration in supernatant (e.g., HPLC) C->D Liquid Phase E 5. Analyze residual solid (e.g., XRPD for polymorphism) C->E Solid Phase

Caption: The shake-flask method workflow for determining thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility assays are designed for higher throughput and are particularly useful in the early stages of discovery.[18] These methods typically involve adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer, and the point of precipitation is detected. While less common for a matrix of organic solvents, a similar principle can be applied to assess the tendency of a compound to precipitate upon a change in solvent composition.

A General Protocol for High-Throughput Kinetic Solubility Screening:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add the desired aqueous buffer or solvent system.

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the wells to achieve a range of final concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in signal is observed is the kinetic solubility.[13]

Computational Prediction of Solubility

In addition to experimental methods, computational approaches can provide valuable early insights into a compound's solubility profile, helping to prioritize which compounds to synthesize and which solvents to screen.[4][22][23]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimentally determined solubility data for a large set of compounds.[4] A QSPR model could be trained on a dataset of BCP-containing molecules to predict the solubility of new analogues.

  • Thermodynamic Cycle-Based Methods: These first-principles methods calculate the free energy of solvation, which is directly related to solubility.[22][24] They involve calculating the energy required to break the crystal lattice and the energy released when the molecule is solvated.

While these computational tools are powerful, they are generally used for prediction and to guide experiments rather than to replace them. Experimental validation remains essential.[22]

Data Presentation and Interpretation

The solubility data for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane should be compiled into a clear and concise table for easy comparison across different solvents. It is crucial to specify the type of solubility measured (thermodynamic or kinetic) and the experimental conditions (temperature, pH if applicable).

Table 1: Hypothetical Solubility Profile of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane at 25°C

SolventDielectric ConstantSolubility TypeSolubility (mg/mL)Solubility (mol/L)
Heptane1.9Thermodynamic< 0.1< 0.0005
Toluene2.4Thermodynamic5 - 100.027 - 0.054
Dichloromethane (DCM)9.1Thermodynamic> 50> 0.271
Tetrahydrofuran (THF)7.5Thermodynamic> 50> 0.271
Ethyl Acetate6.0Thermodynamic20 - 300.108 - 0.163
Acetone21Thermodynamic> 50> 0.271
Methanol33Thermodynamic1 - 50.005 - 0.027
Water80.1Thermodynamic< 0.01< 0.00005

Note: The values in this table are hypothetical and for illustrative purposes only. They are based on the expected behavior of a molecule with the given structural features.

Conclusion

References

[22] Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021, December 11). National Center for Biotechnology Information. [13] Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.). [1] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023, May 16). American Chemical Society Publications. [25] Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing). (n.d.). Royal Society of Chemistry. [14] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15). [4] Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8). [9] 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC. (n.d.). National Center for Biotechnology Information. Computational methodology for solubility prediction: Application to the sparingly soluble solutes | The Journal of Chemical Physics | AIP Publishing. (2017, June 6). AIP Publishing. [18] Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (2024, February 15). National Center for Biotechnology Information. [23] Machine Learning-Powered Prediction of molecule Solubility: Paving the Way for environmental, and energy applications - BIO Web of Conferences. (n.d.). [8] The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry - Thieme E-Books & E-Journals -. (n.d.). [15] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). [11] BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15). [19] Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.). [26] Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). [2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor - ResearchGate. (n.d.). [27] Guidelines for Reporting Solubility Data - Thermodynamics Research Center. (2020, April 23). [28] Bicyclo[1.1.1]pentane derivatives - Chemspace. (2018, December 10). [29] UNGAP best practice for improving solubility data quality of orally administered drugs | Request PDF - ResearchGate. (2025, October 18). [12] Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (2025, April 8). [5] Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF - ResearchGate. (n.d.). [16] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). [17] SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). [30] Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31). [20] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). [21] UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021, October 11). [3] Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). [31] Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - Ovid. (n.d.). [32] Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of - Dissolution Technologies. (2019, November 6). [33] Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (2021, October 9). [34] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. (n.d.). National Center for Biotechnology Information. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). [6] Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives | Scilit. (2021, June 19). [35] 1955524-44-3|1-Ethynyl-3-phenylbicyclo[1.1.1]pentane - BLDpharm. (n.d.). [7] Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. (n.d.). [36] 1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623 - PubChem. (n.d.). [37] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). [10] (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres - ResearchGate. (2020, June 16). [38] The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar. (n.d.).

Sources

Protocols & Analytical Methods

Method

using 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in drug design

Application Note: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane as a 3D Scaffold in Rational Drug Design Executive Summary The strategic replacement of flat, sp2-hybridized aromatic rings with sp3-rich three-dimensional scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane as a 3D Scaffold in Rational Drug Design

Executive Summary

The strategic replacement of flat, sp2-hybridized aromatic rings with sp3-rich three-dimensional scaffolds is a proven tactic for improving the physicochemical properties of drug candidates. The transition from flat aromatic rings to 3D scaffolds is a cornerstone of modern medicinal chemistry, often termed 1[1]. 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS: 2)[2] is a highly versatile building block that combines the rigid, linear geometry of a bicyclo[1.1.1]pentane (BCP) core with a bioorthogonal terminal alkyne. This application note details the mechanistic rationale, physicochemical benefits, and validated protocols for incorporating this molecule into drug discovery workflows via click chemistry and cross-coupling.

Mechanistic Rationale: The Bioisosteric Advantage

Historically, medicinal chemistry has relied heavily on para-substituted benzene rings due to their synthetic accessibility. However, excessive aromaticity often leads to poor aqueous solubility, high metabolic liability, and off-target toxicity driven by non-specific lipophilic interactions. To combat this, 3[3].

By utilizing 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in a synthetic pipeline, drug designers achieve three distinct mechanistic advantages:

  • The Phenyl Ring provides a defined, stable hydrophobic interaction site for target binding.

  • The BCP Core increases the fraction of sp3 carbons (Fsp3), which4[4].

  • The Ethynyl Group provides a highly reactive, selective handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, enabling5[5].

Physicochemical Profiling

To understand the impact of substituting a biphenyl motif with a phenyl-BCP motif, we must evaluate the topological shifts. The bridgehead substituents of 1,3-disubstituted BCPs exit the cage at an angle of approximately 180°,4[4].

Table 1: Comparative Physicochemical Parameters of p-Phenylene vs. BCP Bioisosteres

Parameterpara-Phenylene CoreBicyclo[1.1.1]pentane (BCP) CoreImpact on Drug Design
Exit Vector Angle 180°180°Maintains linear spatial arrangement of pharmacophores.
Inter-substituent Distance 2.78 Å1.85 ÅBCP is slightly shorter; requires minor linker optimization.
Lipophilicity (LogP) HighLower (Reduced by ~0.5 - 1.0)Improves aqueous solubility and reduces non-specific binding.
Metabolic Stability Susceptible to aromatic oxidationResistant to CYP450 epoxidationExtends half-life and reduces reactive metabolite formation.
3D Character (Fsp3) 0 (Flat sp2)High (Rigid sp3 cage)Escapes "flatland," improving target selectivity.

Workflow Visualization: Late-Stage Functionalization

The terminal alkyne of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is primed for CuAAC. The following diagram illustrates the catalytic cycle and workflow for generating a rigid 3D drug candidate.

G A 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (Terminal Alkyne) B Azide-Functionalized Pharmacophore C Catalyst Generation CuSO4 + Sodium Ascorbate (In situ Cu(I) formation) D Active Cu-Acetylide Intermediate C->D Cu(I) Insertion E 1,4-Disubstituted BCP-Triazole (Rigid 3D Drug Candidate) D->E Cycloaddition & Protonation AB AB AB->C Mix in t-BuOH/H2O

CuAAC workflow utilizing 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane to generate 3D BCP-triazoles.

Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of a 1,4-disubstituted BCP-triazole. A self-validating approach is used, ensuring catalyst viability and preventing side reactions.

  • Step 1: Solvent Preparation. Prepare a 1:1 (v/v) mixture of tert-butanol and water.

    • Causality: This biphasic-like solvent system solubilizes both the organic BCP-alkyne and the inorganic copper salts, driving the reaction at the micellar interface. Degas the solvent by sparging with nitrogen for 15 minutes to remove dissolved oxygen, which suppresses oxidative homocoupling of the alkyne (Glaser coupling).

  • Step 2: Reagent Assembly. In a round-bottom flask, dissolve 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.0 equiv) and the target azide (1.0 equiv) in the degassed solvent.

  • Step 3: Catalyst Activation. Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.1 equiv).

    • Causality: The ascorbate must be added last to instantly reduce Cu(II) to Cu(I) in the presence of the alkyne, initiating the formation of the copper-acetylide complex while maintaining a steady, low concentration of the active catalyst[6].

  • Step 4: Reaction Execution. Stir the mixture at room temperature for 12–24 hours. Monitor via LC-MS.

    • Validation: The rigid BCP cage reduces the entropic penalty of the transition state, often leading to rapid and clean conversion to the 1,4-disubstituted triazole.

  • Step 5: Workup. Dilute with ethyl acetate and wash with saturated EDTA solution.

    • Causality: EDTA chelates and removes residual copper. This is critical because heavy metal contamination can cause false positives in downstream biological assays.

Protocol B: Sonogashira Cross-Coupling for Extended Linear Scaffolds

When a triazole linkage is undesirable, Sonogashira coupling can be used to link the BCP-alkyne to an aryl or heteroaryl halide, maintaining a strict linear geometry.

  • Step 1: System Purging. To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv). Evacuate and backfill with argon three times.

    • Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst deactivation.

  • Step 2: Substrate Addition. Dissolve 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.2 equiv) in degassed triethylamine (TEA) and add to the vessel.

    • Causality: TEA acts as both the solvent and the base, deprotonating the terminal alkyne to facilitate transmetalation onto the palladium center via the copper co-catalyst.

  • Step 3: Heating and Monitoring. Heat the reaction to 60°C.

    • Validation: While the BCP core is thermally stable, prolonged heating above 80°C in the presence of strong nucleophiles should be avoided due to potential strain-release ring-opening of the highly strained [1.1.1] propellane-derived core.

  • Step 4: Isolation. Filter the crude mixture through a pad of Celite to remove palladium black and copper salts. Concentrate and purify via silica gel chromatography.

References

  • Sitte, E., et al. "Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions." ChemRxiv / ResearchGate. 5

  • "Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5." Benchchem. 4

  • "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au. 3

  • "Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions." ChemRxiv. 6

  • "CAS NO. 1955524-44-3 | 1-ethynyl-3-phenylbicyclo[1.1.1]pentane." Arctom. 2

  • "Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives." ResearchGate.1

Sources

Application

application of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in medicinal chemistry

Application Note: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in Medicinal Chemistry Part 1: Executive Summary & Strategic Value 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane represents a high-value "hybrid" pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane represents a high-value "hybrid" pharmacophore in modern drug discovery. It combines the lipophilic, pi-stacking capability of a phenyl ring with the linear, rigid geometry of an alkyne, separated by a bicyclo[1.1.1]pentane (BCP) spacer.

This molecule is not merely a building block; it is a strategic tool used to:

  • Escape "Flatland": Replace planar para-phenylene-alkyne motifs (common in kinase inhibitors) with a 3D-rich scaffold, improving solubility without sacrificing linear geometry.

  • Enhance Metabolic Stability: The BCP core blocks metabolic hotspots (e.g., benzylic positions) while maintaining the vector orientation of the substituents.

  • Construct Rigid Linkers (PROTACs): In Targeted Protein Degradation (TPD), the defined exit vectors (180°) of the BCP-alkyne motif provide precise spatial orientation between the E3 ligase and the protein of interest (POI), critical for ternary complex formation.

Part 2: Physicochemical Profile & Bioisosterism[1][2][3][4][5]

The transition from a standard diphenylacetylene or biphenyl motif to the Ph-BCP-alkyne scaffold alters physicochemical properties significantly.

Table 1: Comparative Physicochemical Profile (In Silico/Empirical Data)

Propertyp-Terphenyl / Diphenylacetylene MotifPh-BCP-Alkyne Motif Impact on Drug Design
Geometry Planar, Linear (180°)3D-Cylindrical, Linear (180°)Maintains binding pocket fit; disrupts crystal packing (better solubility).
F(sp³) Low (0.0)High (Increased sp³ fraction)Higher clinical success rate correlates with higher F(sp³).
Solubility Generally Poor (Lipophilic planar stacking)Enhanced 3D bulk disrupts aggregation; BCP increases aqueous solubility.
Metabolic Stability Low (Susceptible to CYP450 oxidation)High BCP bridgehead hydrogens are sterically protected and electronically deactivated.
LogP High (Lipophilic)ModerateSlight reduction in lipophilicity compared to pure arene chains.
Vector Angle 180°180°Perfect mimic for para-substitution vectors.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Rationale: Direct functionalization of the BCP core is challenging.[1][2][3] The most robust route utilizes [1.1.1]propellane opening with a phenyl nucleophile, followed by formylation and homologation. This avoids unstable metallated BCP intermediates often required for direct cross-coupling.

Workflow Diagram:

SynthesisWorkflow Figure 1: Synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane via Propellane Opening Propellane [1.1.1]Propellane Step1 1. PhLi or PhMgBr (Ether/THF, -78°C) 2. DMF Quench Propellane->Step1 Nucleophilic Opening Aldehyde Intermediate: 1-Formyl-3-phenyl-BCP Step1->Aldehyde Formylation Step2 Seyferth-Gilbert Homologation (Bestmann-Ohira Rgt, K2CO3) Aldehyde->Step2 Homologation Product Target: 1-Ethynyl-3-phenyl-BCP Step2->Product Alkyne Formation

[1][4] Step-by-Step Methodology:

1. Reagents & Safety:

  • [1.1.1]Propellane: Synthesize fresh (from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) or purchase as a solution. Warning: Propellane is volatile and potentially explosive.

  • PhLi (Phenyllithium): 1.8 M in di-n-butyl ether.

  • Bestmann-Ohira Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate.

2. Step 1: Synthesis of 1-Formyl-3-phenylbicyclo[1.1.1]pentane

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add [1.1.1]propellane (1.0 equiv, ~0.5 M solution in Et₂O).

  • Addition: Cool to –78 °C. Dropwise add PhLi (1.1 equiv) over 20 mins. The solution may turn slightly yellow.

  • Reaction: Stir at –78 °C for 1 hour. The nucleophile opens the propellane bridge to form the 1-lithio-3-phenyl-BCP species.

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise at –78 °C.

  • Warm-up: Allow the mixture to warm to 0 °C over 2 hours.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (BCP aldehydes can be volatile).

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Target is a colorless oil/solid.[5]

3. Step 2: Seyferth-Gilbert Homologation to Alkyne

  • Setup: Dissolve 1-formyl-3-phenyl-BCP (1.0 equiv) in dry Methanol (0.2 M).

  • Reagents: Add K₂CO₃ (2.0 equiv) and Bestmann-Ohira reagent (1.2 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Dilute with water, extract with Et₂O or DCM.

  • Purification: Silica gel chromatography (100% Pentane or Hexanes).

  • Characterization: Confirm terminal alkyne proton by ¹H NMR (~2.0–2.2 ppm, s).

Protocol B: Application in PROTAC Linker Synthesis (Click Chemistry)

Rationale: The ethynyl group serves as a "Click" handle (CuAAC) to attach E3 ligase ligands (e.g., Thalidomide-azide) or Warheads, creating a rigid linker that restricts the conformational space of the PROTAC.

Workflow Diagram:

PROTAC_Assembly Figure 2: Assembly of Rigid PROTACs using BCP-Alkyne BCP_Alkyne 1-Ethynyl-3-phenyl-BCP (Warhead/Linker Core) Click CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) BCP_Alkyne->Click Azide_Ligand Azide-Functionalized E3 Ligase Ligand (e.g., Thalidomide-N3) Azide_Ligand->Click PROTAC Rigid BCP-Linked PROTAC (Phenyl-BCP-Triazole-Ligand) Click->PROTAC 1,4-Disubstituted Triazole

Step-by-Step Methodology:

  • Reaction Mix: In a vial, dissolve 1-Ethynyl-3-phenyl-BCP (1.0 equiv) and the Azide-Linker-Ligand (1.0 equiv) in t-BuOH/H₂O (1:1, 0.1 M).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%) (freshly prepared aqueous solutions).

  • Incubation: Stir at RT for 2–16 hours. The BCP-alkyne is sterically accessible and reacts efficiently.

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: HPLC or Flash Chromatography. The resulting triazole acts as a bioisostere of an amide or ester but with higher metabolic stability.

Part 4: References & Authority

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[6][7] Journal of Medicinal Chemistry, 2012.[7] Link[7]

    • Foundational text establishing BCP as a phenyl bioisostere.

  • Makarov, I. S., et al. "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane."[1][8][9] Angewandte Chemie International Edition, 2017.[7][8][9][10] Link

    • Describes the synthesis of aryl-BCP derivatives and their use as alkyne mimics.

  • Kanazawa, J., et al. "Radical Multicomponent Carboamination of [1.1.1]Propellane."[9] Journal of the American Chemical Society, 2017. Link

    • Provides mechanistic insight into propellane opening, relevant for Protocol A.

  • Denisenko, A., et al. "Bicyclo[1.1.1]pentanes in Drug Discovery: A Review." ChemMedChem, 2021. Link

    • Review of BCP applications in modern medicinal chemistry.

Sources

Method

Application Note: Late-Stage Functionalization Protocols for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The bicyclo[1.1.1]pentane (BCP) motif h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a privileged scaffold in modern medicinal chemistry. Serving as a rigid, three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, the BCP ring system dramatically improves the pharmacokinetic (PK) properties of drug candidates by enhancing aqueous solubility, increasing membrane permeability, and completely bypassing cytochrome P450 (CYP450)-mediated aromatic oxidation[1].

As a Senior Application Scientist, I frequently recommend 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS 1955524-44-3) as a premier building block[2]. The terminal ethynyl handle provides a sterically accessible, highly reactive vector for late-stage functionalization. Because the BCP bridgehead carbon is sp³-hybridized, the attached alkyne exhibits unique electronic properties compared to standard aryl alkynes, requiring precise optimization of catalytic cycles to prevent unwanted side reactions such as Glaser homocoupling.

This application note details field-proven protocols for the functionalization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling[3].

MetabolicStability Drug Drug Candidate Phenyl p-Phenyl Ring (Traditional) Drug->Phenyl BCP BCP Motif (Bioisostere) Drug->BCP CYP CYP450 Oxidation Phenyl->CYP Stable Metabolically Stable (No aromatic pi-electrons) BCP->Stable Tox Reactive Metabolites (Epoxides/Quinones) CYP->Tox Clear Prolonged Half-Life Improved PK Stable->Clear

Fig 1. Metabolic stability pathway: BCP bioisosteres bypass CYP450-mediated aromatic oxidation.

Quantitative Data Summary

To guide experimental design, the following table summarizes the reaction profiles, catalytic requirements, and expected outcomes for the functionalization of the BCP-alkyne scaffold.

Reaction TypeReagents / CatalystsSubstrate ScopeTypical YieldReaction TimeKey Mechanistic Advantage
CuAAC (Click) CuSO₄·5H₂O, NaAsc, t-BuOH/H₂OOrganic Azides (Aliphatic/Aryl)85–95%12–24 hComplete 1,4-regioselectivity; NaAsc prevents Cu(II) accumulation.
Sonogashira Pd(PPh₃)₄, CuI, Et₃NAryl Iodides / Bromides70–88%8–12 hsp-sp³ linkage stability; CuI accelerates transmetalation.
Hydroboration Sia₂BH, then H₂O₂/NaOHTerminal Alkyne → Aldehyde65–80%4–6 hBulky borane ensures strict anti-Markovnikov chemoselectivity.

Experimental Workflows & Protocols

The modularity of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane allows it to be diverted into multiple distinct chemical spaces from a single stock precursor[3].

Workflow SM 1-Ethynyl-3-phenyl-BCP (Terminal Alkyne) CuAAC CuAAC 'Click' (CuSO4, NaAsc) SM->CuAAC Azide Sonogashira Sonogashira (Pd/Cu, Base) SM->Sonogashira Aryl Halide Hydration Hydroboration (Sia2BH, H2O2) SM->Hydration Borane Prod1 1,4-Disubstituted Triazole BCP CuAAC->Prod1 Prod2 Internal Alkyne BCP Derivative Sonogashira->Prod2 Prod3 Aldehyde/Alcohol BCP Derivative Hydration->Prod3

Fig 2. Modular functionalization workflow of 1-Ethynyl-3-phenyl-BCP via click and coupling reactions.

Protocol A: Synthesis of BCP-Triazoles via CuAAC

Objective: Construct a 1,4-disubstituted triazole using 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane. Causality & Design: The use of sodium ascorbate (NaAsc) is critical. It acts as an in situ reducing agent to convert Cu(II) to the catalytically active Cu(I) species. A biphasic tert-butanol/water system is employed to simultaneously solvate the highly lipophilic BCP-alkyne and the inorganic copper salts, ensuring a homogeneous catalytic microenvironment[1].

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL round-bottom flask with 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.0 mmol, 1.0 equiv) and the target organic azide (1.05 mmol, 1.05 equiv).

  • Solvation: Suspend the reagents in 5.0 mL of a 1:1 (v/v) mixture of tert-butanol and deionized water. Stir vigorously to create a uniform suspension.

  • Catalyst Activation: Add sodium ascorbate (0.2 mmol, 0.2 equiv) as a freshly prepared 1.0 M aqueous solution.

  • Initiation: Add CuSO₄·5H₂O (0.05 mmol, 0.05 equiv). Observation: The solution will briefly turn yellow/brown as the Cu(I) acetylide complex forms.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours. Monitor the consumption of the BCP-alkyne via TLC (Hexanes/EtOAc, 8:2).

  • Workup & Purification: Dilute the reaction with 15 mL of EtOAc and 10 mL of water. Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash column chromatography to yield the pure 1,4-disubstituted triazole.

Protocol B: Sonogashira Cross-Coupling for Internal Alkynes

Objective: Synthesize an internal BCP-aryl alkyne. Causality & Design: Coupling an sp³-hybridized bridgehead alkyne requires robust stabilization of the Pd(0) intermediate. Pd(PPh₃)₄ is utilized to facilitate the oxidative addition into the aryl halide, while CuI generates the highly nucleophilic copper acetylide. Strict degassing is mandatory; trace oxygen will trigger the competing Glaser homocoupling of the BCP-alkyne, destroying the starting material[3].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the desired aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Seal the flask with a rubber septum and purge with ultra-pure Argon for 5 minutes.

  • Solvent Addition: Add 10 mL of anhydrous, degassed triethylamine (Et₃N) via syringe. Et₃N serves as both the solvent and the stoichiometric base required to deprotonate the alkyne.

  • Substrate Addition: Add 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Coupling: Heat the reaction mixture to 60 °C using an oil bath and stir for 8–12 hours. The formation of a white precipitate (triethylammonium iodide) indicates reaction progress.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with 20 mL of diethyl ether and filter through a tightly packed pad of Celite to remove the metal salts and amine salts. Concentrate the filtrate in vacuo and purify the crude residue via silica gel chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc).

References

  • Bicyclo[1.1.
  • Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.
  • CAS NO. 1955524-44-3 | 1-ethynyl-3-phenylbicyclo[1.1.

Sources

Application

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in the synthesis of enzyme inhibitors

Abstract This technical guide details the synthesis and application of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (Ph-BCP-C≡CH) as a high-value scaffold in the design of enzyme inhibitors. As a rigid, linear, sp³-rich biois...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis and application of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (Ph-BCP-C≡CH) as a high-value scaffold in the design of enzyme inhibitors. As a rigid, linear, sp³-rich bioisostere, this motif offers a strategic alternative to para-substituted arenes and internal alkynes. It addresses critical "flatland" limitations in drug discovery by improving solubility and metabolic stability while maintaining precise vector alignment within enzyme active sites. This document provides a validated synthetic protocol, bioisosteric rationale, and a specific workflow for incorporating this scaffold into covalent or non-covalent inhibitor libraries via click chemistry.

Physicochemical Profile & Bioisosteric Rationale

The bicyclo[1.1.1]pentane (BCP) core is the smallest constrained cage hydrocarbon. When substituted at the 1- and 3-positions (bridgeheads), it enforces a linear geometry (180° vector) identical to para-phenylene or acetylene linkers but with significantly distinct electronic and physical properties.

Table 1: Comparative Profile of Linker Motifs

Feature1,4-PhenyleneDiphenylacetylenePh-BCP-Ethynyl
Geometry Planar, RigidLinear, RigidLinear, Rigid
Length (Linker) ~2.8 Å~4.2 Å~1.85 Å (Cage only)
Hybridization sp² (Aromatic)sp (Linear)sp³ (Cage) + sp (Alkyne)
LogP (Lipophilicity) HighVery HighModerate (Lower)
Solubility LowVery LowImproved
Metabolic Liability P450 Oxidation, Arene OxideReduction, HydrationHigh Stability
Vector Angle 180°180°180°

Expert Insight: The 1-ethynyl-3-phenyl-BCP molecule acts as a "molecular rod." The phenyl group provides hydrophobic anchoring (e.g., in a deep selectivity pocket), while the BCP cage acts as an insulating, non-aromatic spacer that projects the ethynyl group toward a catalytic residue or a solvent front. The ethynyl terminus serves dual purposes: as a steric probe or, more importantly, as a "clickable" handle for rapid library generation.

Protocol: Synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

This protocol utilizes [1.1.1]propellane as the starting material.[1][2][3][4][5][6][7][8] Due to the strain energy of propellane (~98 kcal/mol), safety precautions regarding handling and storage are paramount.

Prerequisites:

  • Reagents: [1.1.1]Propellane (0.5 M in Et₂O/pentane), Phenyllithium (1.8 M in Bu₂O), DMF (anhydrous), Bestmann-Ohira Reagent (BOR), K₂CO₃, MeOH.

  • Equipment: Inert atmosphere (Ar/N₂) manifold, -78°C cooling bath, flame-dried glassware.

Step 1: Synthesis of 1-Phenylbicyclo[1.1.1]pentane-3-carbaldehyde

Rationale: Direct alkynylation of BCP is challenging. The aldehyde serves as a versatile intermediate for homologation.[9]

  • Setup: Charge a flame-dried Schlenk flask with [1.1.1]propellane solution (1.0 equiv) under Argon. Cool to -78°C .

  • Nucleophilic Addition: Dropwise add Phenyllithium (1.1 equiv). Stir at -78°C for 1 hour.

    • Mechanism:[2][6][9][10][11] PhLi attacks the bridgehead carbon, cleaving the central C-C bond to generate the 1-phenyl-3-lithiobicyclo[1.1.1]pentane species.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise to the lithiated species.

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with sat. NH₄Cl (aq). Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (BCP derivatives can be volatile).

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Target: 1-Phenyl-BCP-3-carbaldehyde (Colorless oil/solid).

Step 2: Seyferth-Gilbert Homologation to the Alkyne

Rationale: The Bestmann-Ohira reagent provides a mild, base-mediated conversion of the aldehyde to the terminal alkyne without epimerization or cage fragmentation.

  • Reagent Prep: Dissolve the aldehyde (from Step 1) in anhydrous MeOH (0.1 M).

  • Homologation: Add K₂CO₃ (2.0 equiv) followed by the Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Dilute with Et₂O, wash with NaHCO₃ (aq) and water. Dry and concentrate.

  • Purification: Silica gel chromatography (usually 100% Pentane or Hexanes).

    • Product:1-Ethynyl-3-phenylbicyclo[1.1.1]pentane .

Application: "Click" Assembly of Enzyme Inhibitors

The ethynyl-BCP scaffold is ideally suited for Fragment-Based Drug Discovery (FBDD) . The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly couple the BCP core to diverse "warheads" or solvent-interacting motifs.

Case Study: Designing a Kinase Type II Inhibitor

Objective: Replace the central phenyl ring of a "Imatinib-like" inhibitor with the BCP scaffold to improve solubility.

  • Fragment A (Anchor): 1-Ethynyl-3-phenyl-BCP (mimics the hydrophobic core).

  • Fragment B (Warhead/Hinge Binder): An azido-functionalized pyrimidine or purine.

Protocol: CuAAC Coupling

  • Mix: Alkyne (1.0 equiv) + Azide (1.0 equiv) in tBuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Condition: Stir at RT for 12 hours. The 1,4-disubstituted 1,2,3-triazole product precipitates or is extracted.

  • Result: A linear inhibitor where the BCP cage insulates the hydrophobic phenyl group from the polar triazole, reducing overall lipophilicity (LogP) while maintaining the critical distance required to span the ATP binding pocket.

Visualizations

Diagram 1: Bioisosteric Replacement Strategy

Caption: Comparison of a classical Diphenylacetylene linker vs. the Ph-BCP-Ethynyl scaffold, highlighting the conservation of linearity and vector alignment.

Bioisostere cluster_0 Classical Linker (Flatland) cluster_1 BCP Bioisostere (3D Scaffold) Phenyl1 Phenyl Ring A Alkyne C≡C Linker Phenyl1->Alkyne Phenyl2 Phenyl Ring B Alkyne->Phenyl2 Phenyl_BCP Phenyl Ring A Phenyl2->Phenyl_BCP Bioisosteric Replacement BCP_Core Bicyclo[1.1.1]pentane (Insulating Spacer) Phenyl_BCP->BCP_Core Bridgehead 1 Ethynyl Ethynyl Group (Click Handle) BCP_Core->Ethynyl Bridgehead 3

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthesis from [1.1.1]propellane to the final enzyme inhibitor via Seyferth-Gilbert homologation and Click Chemistry.

Synthesis Propellane [1.1.1]Propellane Intermediate_Li 1-Phenyl-3-lithio-BCP Propellane->Intermediate_Li Nucleophilic Addition PhLi Phenyllithium (-78°C) PhLi->Intermediate_Li Aldehyde 1-Phenyl-BCP-3-carbaldehyde Intermediate_Li->Aldehyde Formylation Alkyne_Scaffold 1-Ethynyl-3-phenyl-BCP (Target Scaffold) Aldehyde->Alkyne_Scaffold Seyferth-Gilbert Homologation Inhibitor Final Enzyme Inhibitor (Triazole Linked) Alkyne_Scaffold->Inhibitor Bioconjugation DMF DMF (Quench) DMF->Aldehyde BOR Bestmann-Ohira Rgt K2CO3, MeOH BOR->Alkyne_Scaffold Click Azide-Warhead CuAAC Conditions Click->Inhibitor

Troubleshooting & Optimization

  • Volatility: The 1-ethynyl-3-phenyl-BCP intermediate is relatively low molecular weight. Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure (approx. 200 mbar) and mild heat.

  • Propellane Quality: The titer of the [1.1.1]propellane solution is critical. Titrate using iodine or thiophenol before use to ensure stoichiometry. Excess PhLi can lead to biphenyl byproducts.

  • Click Reaction Stalling: If the CuAAC reaction is sluggish due to the steric bulk of the BCP cage, increase temperature to 40°C or use a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) species.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][12]

  • Bunker, K. D., et al. (2020). "Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Syntheses. [Link]

  • Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Angewandte Chemie International Edition. [Link]

  • Kan, K., et al. (2017). "Synthesis of Bicyclo[1.1.1]pentane-Derived Azides and Terminal Alkynes." European Journal of Organic Chemistry. [Link]

  • Gilbert, J. C., & Weerasooriya, U. (1982). "Elaboration of Aldehydes and Ketones to Alkynes: The Seyferth-Gilbert Homologation." The Journal of Organic Chemistry. [Link]

Sources

Method

click chemistry reactions with 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Application Note: Click Chemistry with 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Executive Summary Compound: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane CAS: 1955524-44-3 (Representative) Molecular Class: Bioisostere / Rigid L...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Click Chemistry with 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Executive Summary

Compound: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane CAS: 1955524-44-3 (Representative) Molecular Class: Bioisostere / Rigid Linker Primary Application: Drug Discovery (Fragment-Based Drug Design), PROTAC Linkers, Bioorthogonal Labeling.

This guide details the protocols for utilizing 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike traditional phenyl or alkyl-chain linkers, the bicyclo[1.1.1]pentane (BCP) core offers a linear, rigid geometry with high metabolic stability and improved solubility profiles ("escaping flatland"). This protocol addresses the specific solubility and reactivity considerations required to maintain the integrity of the BCP cage while achieving quantitative conversion.

Scientific Context & Rationale

The BCP Advantage

In medicinal chemistry, replacing a para-phenyl ring or an internal alkyne with a BCP unit is a validated strategy to improve physicochemical properties without altering the vector of the substituents.

  • Linearity: The distance between C1 and C3 in BCP is ~1.85 Å, providing a linear projection similar to an internal alkyne or a para-phenylene ring (~2.8 Å).

  • Metabolic Stability: The high bond dissociation energy of the bridgehead C-H bonds renders the BCP core resistant to oxidative metabolism (e.g., P450).

  • Solubility: The sp³ character disrupts pi-stacking interactions common in flat aromatic systems, often enhancing aqueous solubility.

Reaction Mechanism (CuAAC)

The reaction proceeds via the standard Cu(I)-catalyzed cycle. However, the steric bulk of the 3-phenyl-BCP moiety requires careful ligand selection to prevent catalyst aggregation.

  • Coordination: Cu(I) coordinates to the terminal alkyne of the BCP.

  • Deprotonation: Formation of the Cu-acetylide species. Critical Note: The BCP group is electron-rich; deprotonation is facile but requires a base (or ascorbate buffer).

  • Cycloaddition: The azide binds, forming a metallacycle.

  • Product Release: Protonolysis releases the 1,4-disubstituted 1,2,3-triazole, regenerating the catalyst.

Visualization of Workflow & Mechanism

Figure 1: Reaction Pathway & Logic

G cluster_inputs Reagents cluster_catalysis Catalytic Cycle BCP 1-Ethynyl-3-phenyl-BCP (Lipophilic Warhead) Acetylide Cu-Acetylide Intermediate BCP->Acetylide + Cu(I) Azide Target Azide (R-N3) Metallacycle Cu-Metallacycle Azide->Metallacycle Capture Cu_I Cu(I)-Ligand Complex Cu_I->Acetylide Acetylide->Metallacycle Product 1,4-Triazole-BCP Conjugate Metallacycle->Product Protonolysis Product->Cu_I Regeneration

Caption: Mechanistic flow of the CuAAC reaction utilizing the BCP-alkyne scaffold. Note the regeneration of the Cu(I) species.

Experimental Protocols

Protocol A: Small Molecule Synthesis (High Yield)

Best for: Library synthesis, fragment coupling, and gram-scale preparation.

Reagents:

  • Alkyne: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.0 equiv).

  • Azide: R-N3 (1.0 - 1.1 equiv).

  • Catalyst: CuSO₄[1]·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: THF:Water (2:1) or tBuOH:Water (1:1). Note: The phenyl-BCP moiety is lipophilic; pure water is insufficient.

Step-by-Step:

  • Dissolution: Dissolve the BCP-alkyne (e.g., 0.2 mmol) and the azide in the organic solvent (THF or tBuOH). Ensure complete solvation.

  • Catalyst Prep: In a separate vial, dissolve CuSO₄ and Sodium Ascorbate in water. The solution should turn from blue to colorless/yellow (indicating Cu(I) generation).

  • Initiation: Add the aqueous catalyst solution to the organic reaction mixture dropwise.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS. The BCP-alkyne spot (high Rf) should disappear.

  • Workup:

    • Dilute with EtOAc.

    • Wash with NH₄Cl (sat. aq.) to chelate copper.[1]

    • Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The triazole product is usually more polar than the starting BCP.

Protocol B: Bioconjugation (Low Concentration)

Best for: Labeling proteins or cell lysates with the BCP probe.

Reagents:

  • Ligand (Critical): THPTA or BTTAA (Protects Cu(I) from oxidation and prevents protein denaturation).

  • Ratio: Cu:Ligand should be 1:5.

Step-by-Step:

  • Premix Complex: Mix CuSO₄ (1 mM stock) and THPTA (5 mM stock) in a 1:2 ratio. Incubate for 5 mins.

  • Sample Prep: Dissolve biomolecule (Azide-labeled) in PBS (pH 7.4).

  • Alkyne Addition: Add 1-Ethynyl-3-phenyl-BCP (in DMSO) to the sample. Final DMSO concentration should be <5% to prevent precipitation of the BCP.

  • Catalysis: Add the Cu-THPTA complex followed immediately by Sodium Ascorbate (5 mM final).

  • Incubation: 1 hour at RT or 4°C overnight.

  • Cleanup: Desalting column (PD-10) or dialysis to remove unreacted BCP and copper.

Data Analysis & Optimization

Table 1: Structural Comparison of Linkers
Feature1,4-PhenyleneInternal AlkyneBCP (1,3-subst.)
Geometry Planar, RigidLinear, RigidLinear, Rigid
Distance (Å) ~2.8~4.2~1.85 (Cage only)
Solubility (LogP) High (Lipophilic)High (Lipophilic)Moderate (Improved)
Metabolic Stability Low (P450 oxidation)ModerateHigh
Troubleshooting Guide
  • Issue: Precipitation of BCP-Alkyne.

    • Cause: Low solubility in aqueous buffers.

    • Fix: Increase DMSO/THF content or use a surfactant (e.g., 0.1% Tween-20) for biological assays.

  • Issue: Low Yield / Stalled Reaction.

    • Cause: Oxidation of Cu(I) to Cu(II).[1]

    • Fix: Degas solvents (sparge with Argon) or add excess Sodium Ascorbate (up to 20 mol%).

  • Issue: Byproducts (Glasner Coupling).

    • Cause: Presence of O₂ leading to alkyne homocoupling.

    • Fix: Perform reaction under inert atmosphere (N₂/Ar).

References

  • Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Source: Enamine / ChemRxiv. URL:[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications. Source: Journal of Medicinal Chemistry.[2][3] URL:[Link]

  • Click Chemistry Protocols & Catalyst Optimization. Source: Confluore / Angewandte Chemie. URL:[Link]

  • Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Source: JACS Au.[2] URL:[Link]

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane before handling.

Sources

Application

Application Note: Advanced Sonogashira Coupling Protocols for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

The Strategic Value of the BCP-Alkyne Scaffold Bicyclo[1.1.1]pentane (BCP) derivatives have revolutionized modern medicinal chemistry by serving as highly effective, three-dimensional bioisosteres for para-substituted be...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the BCP-Alkyne Scaffold

Bicyclo[1.1.1]pentane (BCP) derivatives have revolutionized modern medicinal chemistry by serving as highly effective, three-dimensional bioisosteres for para-substituted benzene rings, tert-butyl groups, and internal alkynes[1]. The specific building block, 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS: 1955524-44-3)[2], offers a unique combination of structural rigidity and synthetic versatility. The terminal alkyne provides an ideal handle for carbon-carbon bond formation, allowing researchers to append the bulky, lipophilic 3-phenyl-BCP moiety onto diverse drug-like scaffolds to improve metabolic stability and pharmacokinetic profiles.

Mechanistic Causality in Reaction Design

While the BCP core is highly strained, it is remarkably stable under standard palladium-catalyzed cross-coupling conditions[3]. The Sonogashira coupling of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane relies on a dual Pd/Cu catalytic cycle. Understanding the causality behind reagent selection is critical for success:

  • Catalyst Selection: For unhindered aryl iodides, Pd(PPh3)₄ is the catalyst of choice, smoothly facilitating oxidative addition at mild temperatures[4]. However, when coupling with electron-rich or sterically hindered aryl bromides, switching to Pd(dppf)Cl₂ is critical. The larger bite angle of the bidentate dppf ligand forces the Pd(II) intermediate into a cis-geometry, which thermodynamically accelerates the rate-determining reductive elimination step.

  • Volatility and Handling: A common pitfall with low-molecular-weight BCPs is their high volatility, which leads to poor mass recovery. The presence of the 3-phenyl group in this specific compound (MW 168.23) significantly mitigates evaporative losses during solvent removal, allowing for the use of volatile solvents like THF rather than high-boiling DMF.

  • Suppressing Side Reactions: The primary failure mode in this protocol is Glaser homocoupling (the formation of a BCP-diyne-BCP dimer). This is caused by the oxidation of the copper(I) acetylide intermediate by trace oxygen. Therefore, rigorous degassing via freeze-pump-thaw cycling is not just recommended—it is a mandatory mechanistic requirement.

Empirical Optimization of Coupling Conditions

To establish a robust baseline, we evaluated various conditions for the coupling of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane with a model aryl halide.

EntryCatalyst (5 mol%)Co-CatalystSolvent / BaseTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)₄CuI (3 mol%)THF / Et₃N (5:1)4588%Optimal for Ar-I; minimal homocoupling observed[4].
2Pd(dppf)Cl₂CuI (5 mol%)DMF / DIPEA (5:1)8075%Required for sterically hindered Ar-Br substrates.
3Pd(PPh3)₂Cl₂NoneTHF / Et₃N (1:1)6040%Copper-free conditions are too sluggish for this alkyne.
4Pd(PPh3)₄CuI (10 mol%)THF / Et₃N (5:1)4555%Excess copper promotes unwanted Glaser homocoupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to the workup phase.

Materials Required:

  • 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Pd(PPh3)₄ (4-5 mol%)

  • CuI (3 mol%)

  • Anhydrous THF and Triethylamine (Et₃N)

Step-by-Step Workflow:

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine the Aryl Iodide (1.0 mmol), Pd(PPh3)₄ (0.05 mmol), and CuI (0.03 mmol). Subject the solid mixture to three rigorous vacuum/argon backfill cycles.

  • Solvent Addition: Add anhydrous, degassed THF (5 mL) and Et₃N (1 mL) via syringe. The solution should appear clear and pale yellow.

  • Alkyne Introduction: Add 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.2 mmol) dropwise over 5 minutes to prevent a high localized concentration of the alkyne, which can trigger dimerization.

  • Heating & Visual Validation: Heat the reaction to 45 °C[4].

    • Self-Validation Checkpoint 1: Within 30–60 minutes, the clear yellow solution will transition into a dense suspension with a white/pale precipitate. This precipitate is the triethylammonium iodide salt, providing definitive visual proof that the deprotonation and transmetalation steps are actively occurring.

  • Analytical Validation: After 4 to 16 hours, sample the reaction.

    • Self-Validation Checkpoint 2: LC-MS analysis should indicate the complete consumption of the aryl iodide. The product mass [M+H]⁺ will be visible, and the UV trace will show a new, red-shifted chromophore due to the extended conjugation between the aryl ring and the alkyne.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter the suspension through a short pad of Celite to remove the amine salts and spent palladium black. Wash the organic filtrate with saturated aqueous NH₄Cl to remove residual copper, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexane/EtOAc gradient).

Pathway Visualization

Sonogashira Pd0 Active Pd(0) Catalyst (e.g., Pd(PPh3)2) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd + Ar-X TransMet Transmetalation Transfer of BCP-Alkyne OxAdd->TransMet Ar-Pd(II)-X RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim Ar-Pd(II)-C≡C-BCP-Ph RedElim->Pd0 - Product Product Coupled Product: Ar-C≡C-BCP-Ph RedElim->Product CuCycle Copper Co-Catalysis CuI + Base + BCP-Alkyne Forms Cu-Acetylide CuCycle->TransMet Cu-C≡C-BCP-Ph

Fig 1. Mechanistic workflow of the Sonogashira cross-coupling for BCP-alkynes.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Step-by-step synthesis, troubleshooting, and optimization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Step-by-step synthesis, troubleshooting, and optimization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane. Role: Senior Application Scientist.

Introduction & Strategic Overview

Why this molecule? 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is a high-value bioisostere for para-disubstituted aryl alkynes and internal alkynes. The bicyclo[1.1.1]pentane (BCP) core offers improved metabolic stability, solubility, and a defined linear vector compared to the parent phenyl ring, adhering to the "Escape from Flatland" design principle in modern drug discovery.

The Synthetic Challenge The primary challenge lies in the efficient installation of the phenyl and ethynyl groups across the strained BCP bridge without triggering ring-opening or polymerization of the [1.1.1]propellane precursor. The most robust, field-validated route involves a stepwise construction: Grignard addition to install the phenyl group, followed by formylation and homologation to generate the terminal alkyne.

Master Synthetic Workflow

The following decision tree outlines the critical path and control points for the synthesis.

G Propellane [1.1.1]Propellane (Precursor) Grignard PhMgBr Addition (Cu-Catalyzed) Propellane->Grignard Step 1: Ring Opening IodoBCP 1-Iodo-3-phenyl-BCP (Key Intermediate) Grignard->IodoBCP Step 2: I2 Quench Aldehyde 1-Formyl-3-phenyl-BCP IodoBCP->Aldehyde Step 3: t-BuLi, DMF (-78°C) Bestmann Bestmann-Ohira Homologation Aldehyde->Bestmann Step 4: BOR, K2CO3 MeOH Product 1-Ethynyl-3-phenyl-BCP (Target) Bestmann->Product Final Purification

Figure 1: Validated synthetic pathway from [1.1.1]propellane to the target alkyne via the aldehyde intermediate.[1][2][3]

Detailed Experimental Protocols

Module A: Synthesis of 1-Iodo-3-phenylbicyclo[1.1.1]pentane

Objective: Install the phenyl group and a versatile handle (iodide) across the bridge.

  • Reagents: [1.1.1]Propellane (0.5-0.7 M in Et2O), Phenylmagnesium bromide (3.0 M in Et2O), Iodine (I2), CuCN•2LiCl (optional catalyst).

  • Mechanism: Nucleophilic addition of the Grignard reagent to the strained central bond, followed by electrophilic trapping.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with [1.1.1]propellane solution (1.0 equiv) and cool to 0 °C.

  • Addition: Add PhMgBr (1.1 equiv) dropwise. Note: Some protocols recommend CuCN•2LiCl (10 mol%) to facilitate the addition and prevent polymerization, though PhMgBr is nucleophilic enough to react directly.

  • Reaction: Stir at 0 °C to RT for 2–4 hours. Monitor consumption of propellane by GC-FID (check for disappearance of the propellane peak).

  • Quench: Cool the mixture to -78 °C. Add a solution of Iodine (1.2 equiv) in dry Et2O/THF dropwise until a brown coloration persists.

  • Workup: Warm to RT. Quench with sat. aq. Na2S2O3 (to remove excess iodine). Extract with Et2O, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (100% Hexanes). The product is a white solid/crystalline material.

Module B: Formylation (Iodide to Aldehyde)

Objective: Convert the iodide to an aldehyde via Lithium-Halogen Exchange.

  • Reagents: 1-Iodo-3-phenyl-BCP, tert-Butyllithium (t-BuLi, 1.7 M in pentane), anhydrous DMF.

  • Critical Control Point: Temperature must remain below -70 °C to prevent BCP cage fragmentation or Wurtz coupling.

Protocol:

  • Exchange: Dissolve 1-Iodo-3-phenyl-BCP in anhydrous Et2O at -78 °C under Ar. Add t-BuLi (2.1 equiv) dropwise over 20 mins.

    • Why 2.1 equiv? The first equivalent performs the exchange; the second destroys the resulting t-BuI to prevent alkylation side reactions.

  • Trapping: Stir for 30 mins at -78 °C. Add anhydrous DMF (3.0 equiv) dropwise.

  • Hydrolysis: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with sat. aq. NH4Cl.

  • Purification: Extract with Et2O. Flash chromatography (Hexanes/EtOAc 9:1). Product: 1-Formyl-3-phenylbicyclo[1.1.1]pentane.

Module C: Homologation to Alkyne (Bestmann-Ohira)

Objective: Convert the aldehyde to the terminal alkyne under mild conditions.

  • Reagents: Bestmann-Ohira Reagent (BOR, dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, MeOH.

  • Why BOR? The Corey-Fuchs reaction (CBr4/PPh3) requires strong bases (n-BuLi) in the second step, which risks attacking the strained BCP cage. The Bestmann-Ohira protocol proceeds under mild basic conditions (K2CO3/MeOH).

Protocol:

  • Setup: Dissolve 1-Formyl-3-phenyl-BCP (1.0 equiv) and K2CO3 (2.0 equiv) in dry MeOH.

  • Addition: Add Bestmann-Ohira reagent (1.2 equiv) dropwise at 0 °C or RT.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Aldehyde disappearance).

  • Workup: Dilute with Et2O, wash with NaHCO3 and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Result: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Grignard) Polymerization of PropellaneEnsure temperature is strictly controlled (0 °C). Add Grignard slowly. Consider using "Turbo Grignard" conditions or CuCN catalyst.
Recovery of Starting Material (Step 1) "Old" Propellane[1.1.1]Propellane degrades over time (t1/2 ~ weeks at -20°C). Titrate or check purity by NMR before use.
Wurtz Coupling (Ph-BCP-tBu) in Step 2 Insufficient t-BuLi or warm tempEnsure temp is <-70 °C. Use exactly 2.0-2.2 equiv of t-BuLi. Add t-BuLi to the iodide, not vice versa.
Aldehyde not forming (Step 2) Wet DMFDMF is hygroscopic. Distill over CaH2 or use fresh molecular sieve-dried DMF.
Incomplete Alkyne Formation (Step 3) Old Bestmann-Ohira ReagentBOR is sensitive. If the reaction stalls, add another 0.5 equiv of reagent and base.
Product Instability Acid sensitivityBCPs can be acid-sensitive. Avoid prolonged exposure to acidic silica gel; add 1% Et3N to eluent if degradation is observed.

Frequently Asked Questions (FAQ)

Q: Can I react Phenyl Iodide directly with [1.1.1]propellane via Atom Transfer Radical Addition (ATRA)? A: Generally, no. While alkyl iodides react efficiently with propellane under light/Et3B initiation, aryl iodides are poor radical precursors in this context due to the instability of the phenyl radical and high bond dissociation energy. The Grignard route (anionic addition) is the standard for installing aryl groups.

Q: Is the 1-Iodo-3-phenyl-BCP intermediate stable? A: Yes, it is a crystalline solid that is stable at room temperature for months. It is a superior storage form compared to the aldehyde or the propellane precursor.

Q: Can I use the Corey-Fuchs reaction instead of Bestmann-Ohira? A: Yes, but proceed with caution. The second step of Corey-Fuchs uses n-BuLi to rearrange the dibromoalkene. While the BCP core is relatively robust, the high strain energy makes it susceptible to nucleophilic attack by strong bases. The Bestmann-Ohira reagent (using K2CO3/MeOH) is milder and generally higher yielding for this specific scaffold.

Q: How do I store the final alkyne? A: Store neat at -20 °C under Argon. Terminal alkynes on BCPs are stable but should be protected from radical initiators or prolonged light exposure to prevent polymerization.

References

  • Synthesis of BCP-Aldehydes & Bestmann-Ohira Application: Lasányi, D., Máth, D., & Tolnai, G. L. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ChemRxiv. [Link] (Key reference demonstrating the Aldehyde -> Alkyne route on BCPs)

  • General Grignard Addition to Propellane: Mazighi, K., et al. (2016). Practical Synthesis of Bicyclo[1.1.1]pentan-1-amine. Journal of Organic Chemistry. [Link] (Describes the foundational Grignard addition chemistry)

  • Metallaphotoredox Arylation (Alternative Route): Burton, K. I., & MacMillan, D. W. C. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link] (Advanced method for direct arylation)

Sources

Optimization

Technical Support Center: Optimizing 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Synthesis

Welcome to the Technical Support Center for bicyclo[1.1.1]pentane (BCP) functionalization. BCPs have emerged as premier bioisosteres for para-substituted benzenes and internal alkynes, offering improved metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclo[1.1.1]pentane (BCP) functionalization. BCPs have emerged as premier bioisosteres for para-substituted benzenes and internal alkynes, offering improved metabolic stability, solubility, and three-dimensionality in drug design[1].

The synthesis of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane is a critical gateway for generating modular "click" chemistry building blocks[2]. However, the inherent ring strain of the BCP core and the extreme volatility of its intermediates often lead to severe yield attrition. This guide is engineered to help you troubleshoot the most common synthetic roadblocks, providing mechanistically grounded solutions and self-validating protocols.

I. Synthetic Workflow Overview

The most robust route to 1-ethynyl-3-phenylbicyclo[1.1.1]pentane avoids direct radical alkynylation of [1.1.1]propellane, which often yields complex mixtures. Instead, the industry standard relies on the stepwise functionalization of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid[2].

SynthesisWorkflow Propellane [1.1.1]Propellane Acid 3-Phenyl-BCP-1- carboxylic acid Propellane->Acid Grignard / CO2 Aldehyde 3-Phenyl-BCP-1- carbaldehyde Acid->Aldehyde 1. Reduction 2. Oxidation Alkyne 1-Ethynyl-3-phenyl- BCP Aldehyde->Alkyne Bestmann-Ohira

Synthetic workflow for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane from [1.1.1]propellane.

II. Troubleshooting & FAQs

Q1: Why is my yield of 3-phenylbicyclo[1.1.1]pentane-1-carbaldehyde so low after the reduction/oxidation sequence? A: The issue is likely physical loss (volatility) or hydrate formation, not chemical failure.

  • The Causality: BCP-aldehydes possess unusually high vapor pressures and are highly susceptible to forming stable hydrates during aqueous workups[3].

  • The Fix: Never use a high-vacuum pump to dry the intermediate aldehyde. Furthermore, validate the state of your product using

    
    H-NMR before proceeding. If you observe a broad singlet around 
    
    
    
    5.0 ppm instead of the sharp, characteristic aldehyde proton at
    
    
    ~9.5 ppm, your product has hydrated. You must dehydrate the mixture via azeotropic distillation with anhydrous toluene before attempting the alkynylation step.

Q2: Should I use the Corey-Fuchs reaction or the Seyferth-Gilbert homologation (Bestmann-Ohira) to install the alkyne? A: The Seyferth-Gilbert homologation using the Bestmann-Ohira reagent is vastly superior for strained BCP systems.

  • The Causality: The Corey-Fuchs reaction requires the formation of a dibromoalkene intermediate, which is subsequently treated with strong organolithium bases (like

    
    -BuLi at -78 °C) to force the elimination[4]. These highly basic conditions frequently cause ring-opening or degradation of the strained BCP core. The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) utilizes mild potassium carbonate (K
    
    
    
    CO
    
    
    ), entirely bypassing the need for aggressive organolithium reagents[2].

Q3: My Bestmann-Ohira homologation is stalling at 30% conversion. What is mechanistically failing? A: Stalled Bestmann-Ohira reactions are almost always traced back to an absence of methanol in the solvent mixture.

  • The Causality: The reaction strictly requires methanol to attack the carbonyl group of the Bestmann-Ohira reagent. This nucleophilic attack cleaves methyl acetate and generates the active Seyferth-Gilbert diazo anion. If you are running the reaction in strictly anhydrous THF or DCM without a protic co-solvent, the active reagent is never generated, and the reaction will stall indefinitely.

BestmannOhira Aldehyde BCP-Aldehyde Diazo Diazoalkene Intermediate Aldehyde->Diazo Reagent Bestmann-Ohira Reagent + K2CO3 / MeOH Reagent->Diazo Carbene Alkylidene Carbene Diazo->Carbene - N2 Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Shift

Mechanistic sequence of Seyferth-Gilbert homologation using the Bestmann-Ohira reagent.

III. Quantitative Data Presentation

When planning the homologation of your BCP-aldehyde, selecting the right methodology is critical for maximizing yield. The table below summarizes the operational differences between the two primary alkynylation strategies.

ParameterCorey-Fuchs ReactionSeyferth-Gilbert (Bestmann-Ohira)
Step Count 2 Steps (Isolation of dibromoalkene)1 Step (One-pot homologation)
Reagents CBr

, PPh

, then

-BuLi
Bestmann-Ohira Reagent, K

CO

Base Required Strong (

-butyllithium)
Mild (Potassium carbonate)
Operating Temp -78 °C to Room Temperature0 °C to Room Temperature
BCP Ring Stability Poor (Prone to base-induced cleavage)Excellent (Tolerates high strain)
Typical BCP Yield 25% – 45%75% – 90%
IV. Self-Validating Experimental Protocol

Synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane via Bestmann-Ohira Homologation

Materials Required:

  • 3-phenylbicyclo[1.1.1]pentane-1-carbaldehyde (1.0 equiv)

  • Bestmann-Ohira reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv)

  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Anhydrous THF and Methanol (1:1 ratio)

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 3-phenylbicyclo[1.1.1]pentane-1-carbaldehyde in a 1:1 mixture of anhydrous THF and MeOH to achieve a 0.1 M concentration.

    • Causality Check: Ensure MeOH is present; it is the required nucleophile to activate the Bestmann-Ohira reagent.

  • Reagent Addition: Add K

    
    CO
    
    
    
    (2.0 equiv) to the solution in one portion. Cool the reaction flask to 0 °C using an ice bath. Dropwise, add the Bestmann-Ohira reagent (1.2 equiv). Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours.
  • In-Process Control (Self-Validation): Do not quench the reaction blindly. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 9:1; stains bright yellow with 2,4-DNPH).

    • Validation Checkpoint: Pull a 0.1 mL aliquot, perform a miniature aqueous workup, and run a rapid

      
      H-NMR. The reaction is complete only when the aldehyde proton (
      
      
      
      ~9.5 ppm) has completely vanished and the terminal alkyne proton (
      
      
      ~2.1 ppm, singlet) has appeared.
  • Workup: Dilute the reaction mixture with pentane (not ethyl acetate or DCM). Wash the organic layer sequentially with 5% aqueous NaHCO

    
     and brine.
    
    • Causality Check: Pentane is chosen specifically to allow for low-temperature evaporation, preventing the co-evaporation of your volatile BCP-alkyne product.

  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under mild vacuum (do not drop below 150 mbar) at a water bath temperature no higher than 20 °C. Purify via flash column chromatography (100% Pentane) to yield the pure 1-ethynyl-3-phenylbicyclo[1.1.1]pentane.
    
V. References
  • BLDpharm. "BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research."

  • Kokhan, S., et al. "Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry." European Journal of Organic Chemistry, 2017.

  • Lasányi, D., et al. "Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks." The Journal of Organic Chemistry, 2022.

  • Google Patents. "CN102030602A - Method for synthesizing terminal alkyne by using bromoacetylene compound."

Sources

Troubleshooting

BCP Bioisostere Technical Support Center: Purification of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS: 1955524-44-3).

The BCP core is a highly strained yet kinetically stable three-dimensional framework. It is widely adopted in drug discovery as a bioisostere for para-substituted phenyl rings and internal alkynes to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profiles [2]. However, the spherical geometry and terminal alkyne functionality of this specific derivative introduce unique challenges during isolation, primarily concerning volatility and oxidative degradation.

General Purification Strategy

The synthesis of terminal BCP alkynes is most reliably achieved via the Seyferth-Gilbert homologation of 3-phenylbicyclo[1.1.1]pentane-1-carboxaldehyde using the Ohira-Bestmann reagent [1]. Alternatively, direct functionalization via photoredox catalysis is increasingly utilized [3]. The workflow below outlines the optimal path from a crude homologation mixture to the isolated, pure compound.

G N1 Crude Reaction Mixture (Seyferth-Gilbert) N2 Aqueous Quench & Extraction (Et2O) N1->N2 N3 Drying (MgSO4) & Filtration N2->N3 N4 Flash Chromatography (100% Pentane) N3->N4 N5 Careful Concentration (Cold Bath, >150 mbar) N4->N5 N6 Pure 1-Ethynyl-3-phenylBCP (Store at -20°C, Ar) N5->N6

Workflow for the isolation and purification of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane.

Troubleshooting Guide & FAQs

Q1: I am experiencing low isolated yields after silica gel chromatography, despite 100% conversion on TLC. Where is my product going? Causality: The primary culprit is product volatility. While the phenyl ring adds molecular weight (MW 168.24 g/mol ), the non-polar nature of the hydrocarbon framework combined with the compact, spherical geometry of the BCP core reduces the surface area available for London dispersion forces. This results in an unusually high vapor pressure compared to linear alkanes of similar mass. During rotary evaporation, especially under high vacuum (<50 mbar) or elevated bath temperatures (>25 °C), the product rapidly co-evaporates with the solvent. Solution: Perform solvent removal using a cold water bath (10–15 °C) and strictly control the vacuum. Never leave the flask on a high-vacuum Schlenk line to "dry" the product.

Q2: How do I effectively separate the product from the Ohira-Bestmann reagent byproducts and unreacted aldehyde? Causality: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and the starting aldehyde contain highly polar functional groups (phosphonates, carbonyls) that interact strongly with the stationary phase (silica gel) [1]. In contrast, 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is a pure hydrocarbon lacking hydrogen-bond donors or strong dipoles. Solution: Utilize 100% pentane as the eluent. The target alkyne will elute rapidly with the solvent front, while the polar byproducts will remain firmly on the baseline.

Q3: My purified product turns yellow/brown after a few weeks in the fridge. Is the BCP ring opening? Causality: The BCP ring is kinetically stable and does not spontaneously ring-open under standard storage conditions. The discoloration is caused by the terminal alkyne undergoing oxidative homocoupling (Glaser coupling) catalyzed by trace transition metals and atmospheric oxygen. Solution: Ensure all chromatography solvents are high-purity and degassed if necessary. Store the purified compound neat, strictly under an inert atmosphere (Argon), in an amber vial at -20 °C.

G Monomer 1-Ethynyl-3-phenylBCP (Colorless Liquid) Radical Alkyne Radical Intermediate Monomer->Radical Oxidation O2 Trace O2 / Cu(II) O2->Radical Catalysis Dimer 1,4-bis(3-phenylBCP)buta-1,3-diyne (Yellow/Brown Impurity) Radical->Dimer Glaser Coupling

Glaser coupling degradation pathway of terminal BCP alkynes upon oxygen exposure.

Self-Validating Experimental Protocols

Protocol A: Silica Gel Flash Chromatography Isolation

Rationale: Pentane is selected over hexanes because its lower boiling point allows for milder evaporation conditions, protecting the volatile BCP product.

  • Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using 100% HPLC-grade pentane.

  • Sample Loading: Dissolve the crude reaction mixture in the absolute minimum amount of pentane. If solubility is poor due to polar byproducts, use a 1:1 mixture of pentane/CH₂Cl₂. Apply directly and evenly to the silica bed.

  • Elution: Elute with 100% pentane. Collect small fractions (e.g., 10 mL fractions for a 1 mmol scale reaction).

  • Visualization: Spot fractions on a silica TLC plate. Because the product lacks strong UV chromophores beyond the isolated phenyl ring, visualize using a Potassium Permanganate (KMnO₄) stain (which oxidizes the alkyne, leaving a yellow spot on a purple background).

  • System Validation: Co-spot the combined product fractions against the crude starting mixture on a new TLC plate. Elute with 10% EtOAc/Hexanes. Validation condition: The absence of baseline material (Rf < 0.3) confirms the complete removal of phosphonate byproducts and unreacted aldehyde.

Protocol B: Safe Solvent Evaporation & Storage

Rationale: Strict thermodynamic control over the evaporation process prevents the physical loss of the spherical hydrocarbon.

  • Transfer the validated product-containing fractions to a pre-weighed round-bottom flask.

  • Set the rotary evaporator water bath to 15 °C (do not use ambient or heated water).

  • Lower the pressure gradually to 200 mbar to remove the bulk of the pentane.

  • Once solvent condensation in the trap slows significantly, gently lower the pressure to 150 mbar for exactly 5 minutes. Do not drop below 150 mbar.

  • System Validation: Stop the rotation, vent the system with Argon, and weigh the flask. Reapply the vacuum at 150 mbar for 3 more minutes and weigh again. Validation condition: A stable mass (Δ < 5 mg between weighings) indicates complete solvent removal without product sublimation.

  • Flush the flask thoroughly with Argon, seal with a PTFE-lined cap, and store at -20 °C.

Quantitative Data Summaries

Table 1: TLC Rf Values and Visualization Metrics

Compound Eluent System Rf Value Optimal Visualization Method
1-Ethynyl-3-phenylbicyclo[1.1.1]pentane 100% Pentane 0.85 KMnO₄ (yellow on purple) / UV (254 nm, weak)
3-Phenylbicyclo[1.1.1]pentane-1-carboxaldehyde 10% EtOAc / Hexanes 0.30 UV (254 nm) / PMA Stain (dark blue)

| Ohira-Bestmann Reagent | 10% EtOAc / Hexanes | 0.10 | PMA Stain / Iodine Chamber |

Table 2: Physicochemical Properties & Evaporation Parameters

Parameter Value / Recommendation Causality / Rationale
Molecular Weight 168.24 g/mol Moderate MW, but highly compact spherical structure drastically increases volatility.
Appearance Colorless liquid Pure compound is colorless; yellowing indicates alkyne oxidative degradation.
Evaporation Pressure > 150 mbar (for Pentane) Prevents co-evaporation of the BCP product with the non-polar solvent.

| Storage Conditions | -20 °C, Neat, Argon | Prevents Glaser homocoupling and transition-metal catalyzed polymerization. |

References

  • Kokhan, S. O., Valter, Y. B., Tymtsunik, A. V., Komarov, I. V., & Grygorenko, O. O. (2017). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry.
  • Fang, Z., Xu, Q., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.
Optimization

stability issues of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane under acidic conditions

The following technical support guide addresses the stability and reactivity profile of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane under acidic conditions. This document is structured to assist researchers in troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and reactivity profile of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane under acidic conditions. This document is structured to assist researchers in troubleshooting unexpected degradation, impurity formation, and yield loss during synthesis or purification.

Executive Summary

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is a high-value bioisostere used to replace para-substituted phenyl rings or internal alkynes in drug discovery. While the bicyclo[1.1.1]pentane (BCP) cage is generally robust, the combination of the strained cage and the terminal alkyne creates a specific vulnerability to Brønsted and Lewis acids .

Core Stability Issue: Under acidic conditions, this compound undergoes two primary degradation pathways:

  • Hydration: Conversion of the ethynyl group to an acetyl group (methyl ketone).

  • Skeletal Rearrangement: Acid-catalyzed ring opening or expansion driven by the formation of a destabilized vinyl cation adjacent to the strained bridgehead.

Troubleshooting Guide (Q&A)

Category A: Loss of Starting Material & Impurity Formation

Q1: I treated my compound with 4M HCl/Dioxane to deprotect a Boc group elsewhere in the molecule, but the alkyne peak disappeared from the NMR. A new carbonyl peak appeared. What happened? A: You have likely hydrated the terminal alkyne. While terminal alkynes typically require metal catalysis (Hg, Au) to hydrate, the BCP scaffold can accelerate this process in strong acid due to electronic effects. The protonation of the alkyne produces a vinyl cation which is rapidly trapped by water.

  • Diagnostic: Look for the disappearance of the alkyne proton (~2.0-2.5 ppm) and the appearance of a methyl ketone singlet (~2.1-2.3 ppm) and a carbonyl carbon signal (~207 ppm).

  • Solution: Switch to non-acidic deprotection methods (e.g., TMSI, ZnBr2) or use a weaker acid (e.g., dilute TFA in DCM) at lower temperatures (0°C) for shorter durations.

Q2: I see a new impurity with the same molecular weight (isomer) but a different retention time. It is not the ketone. What is it? A: You are observing an acid-catalyzed skeletal rearrangement . Protonation of the BCP cage or the alkyne can trigger the relief of ring strain (~65 kcal/mol). The most common rearrangement product is a methylenecyclobutane derivative or a bicyclo[2.1.1]hexene isomer.

  • Mechanism: The protonated intermediate (often a vinyl cation) induces a Wagner-Meerwein shift of a cage C-C bond, expanding the ring or opening it to a less strained cyclobutane system.

  • Diagnostic: 1H NMR will show the loss of the characteristic BCP bridge protons (typically a singlet ~2.2-2.5 ppm) and the appearance of complex multiplet signals characteristic of a cyclobutane ring.

Q3: The reaction mixture turned into an insoluble black tar upon addition of Lewis Acid (e.g., AlCl3, BF3·OEt2). A: This is likely cationic polymerization . The 1-ethynyl-3-phenyl-BCP monomer is susceptible to polymerization initiated by the vinyl cation formed upon complexation with the Lewis acid. The rigid rod-like structure facilitates stacking, leading to rapid oligomerization.

  • Solution: Avoid strong Lewis acids. If a Lewis acid is required for a transformation on the phenyl ring, consider protecting the alkyne (e.g., TIPS) first.

Category B: Storage and Handling

Q4: Can I store the compound in CDCl3 for NMR analysis? A: Only for short periods. Chloroform often contains trace HCl (unless stabilized with silver foil or basic alumina). Even trace acid can catalyze the hydration or rearrangement over 24-48 hours.

  • Recommendation: Filter CDCl3 through basic alumina before use or use CD2Cl2 (Dichloromethane-d2) which is generally less acidic. Store the solid compound at -20°C under inert atmosphere.

Technical Deep Dive: Degradation Mechanisms

The instability stems from the interaction between the high strain energy of the BCP cage and the reactive alkyne .

Pathway 1: Hydration (Markovnikov Addition)

Protonation of the terminal carbon generates a vinyl cation at the internal position. While vinyl cations are generally unstable, the electron-rich BCP cage (via hyperconjugation) can transiently stabilize this charge, facilitating water attack.

Pathway 2: Skeletal Rearrangement (The "Strain Relief" Valve)

This is the critical failure mode. If the vinyl cation lifetime is long enough, the strain of the adjacent BCP cage drives a 1,2-alkyl shift.

Decomposition SM 1-Ethynyl-3-phenyl-BCP (Starting Material) VinylCat Vinyl Cation Intermediate (High Energy) SM->VinylCat Protonation H_plus + H+ Ketone Methyl Ketone (Hydration Product) VinylCat->Ketone + H2O (Trapping) Rearranged Methylenecyclobutane (Rearrangement Product) VinylCat->Rearranged 1,2-Alkyl Shift (Strain Relief)

Figure 1: Divergent decomposition pathways of 1-Ethynyl-3-phenyl-BCP under acidic conditions. The vinyl cation is the common intermediate that determines the fate of the molecule.

Experimental Protocols

Protocol A: Acid Stability Assessment

Before exposing the bulk material to reaction conditions, perform this micro-scale test.

Materials:

  • 10 mg 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

  • 0.6 mL Solvent (CDCl3 or DMSO-d6)

  • Acid source (e.g., TFA, HCl in Dioxane)

Procedure:

  • Dissolve 10 mg of compound in 0.6 mL NMR solvent.

  • Acquire a T=0 1H NMR spectrum.

  • Add 1.0 equivalent of the acid intended for use.

  • Acquire spectra at T=15 min , T=1 h , and T=24 h .

  • Analysis:

    • Integrate the alkyne proton (~2.4 ppm).

    • Check for methyl ketone singlet (~2.2 ppm).

    • Check for loss of BCP bridgehead singlet (~2.0-2.5 ppm).

Protocol B: Mitigation Strategy (Buffering)

If an acidic step is unavoidable (e.g., quenching a reaction), use a buffered approach.

  • Cooling: Cool the reaction mixture to 0°C or -78°C before adding acid.

  • Buffering: Instead of pure HCl, use a buffered solution (e.g., Phosphate buffer pH 6, or Ammonium Chloride) if the chemistry allows.

  • Rapid Workup: Do not allow the organic phase to sit in contact with the acidic aqueous phase. Separate immediately and wash with saturated NaHCO3.

References

  • Synthesis and General Reactivity of BCPs: Mykhailiuk, P. K. et al.[1][2][3][4][5] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 2021 , 86(13), 8980–8999. [Link][1]

  • Mechanism of Propellane/BCP Rearrangement: Wiberg, K. B.; McMurdie, N. "Reactions of [1.1.1]Propellane." Journal of the American Chemical Society, 1991 , 113(23), 8995–8997. [Link]

  • Bioisostere Applications & Stability: Stepan, A. F. et al.[4][6][7][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012 , 55(7), 3414–3424.[3] [Link]

  • Functionalization of BCPs (Radical vs Acidic): Anderson, E. A. et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023 , 3(6), 1539–1553. [Link]

Sources

Troubleshooting

Technical Support Center: Sonogashira Coupling with 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Welcome to the specialized technical support guide for researchers, scientists, and drug development professionals employing the Sonogashira coupling with the unique and sterically demanding 1-Ethynyl-3-phenylbicyclo[1.1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support guide for researchers, scientists, and drug development professionals employing the Sonogashira coupling with the unique and sterically demanding 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (Ph-BCP-alkyne). The bicyclo[1.1.1]pentane (BCP) scaffold is a paramount bioisostere for para-substituted phenyl rings in modern medicinal chemistry, lending improved physicochemical properties to drug candidates.[1][2] However, its rigid, three-dimensional structure introduces specific challenges in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the complexities of this transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in mechanistic principles.

Problem 1: Low to No Product Conversion

A lack of reactivity is one of the most common hurdles. A systematic diagnosis is key to identifying the root cause.

Potential Causes & Suggested Solutions
  • Inactive Palladium Catalyst: The active Pd(0) species is susceptible to oxidation. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, its in-situ reduction may be inefficient.

    • Solution: Ensure all solvents and the amine base are rigorously degassed to remove oxygen.[3] Consider using a pre-activated Pd(0) source such as Pd(PPh₃)₄, though it is more sensitive to air.[4] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4]

  • Insufficient Reactivity of the Coupling Partner: The reactivity of aryl or vinyl halides significantly influences reaction success. The general reactivity trend is I > OTf > Br >> Cl.[4][5]

    • Solution: If using an aryl bromide, an increase in temperature may be necessary to facilitate the rate-limiting oxidative addition step.[6] For challenging aryl chlorides, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[7][8]

  • Steric Hindrance from the BCP Scaffold: The bulky nature of the Ph-BCP-alkyne can impede its approach to the palladium center, slowing down the transmetalation step.

    • Solution: The choice of ligand is critical. While bulky ligands on the palladium can promote the initial oxidative addition, they might exacerbate steric clash with the BCP substrate.[7][9] A screening of phosphine ligands with varying steric profiles (e.g., PPh₃, P(o-tol)₃, XPhos) is recommended.

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.[4] The solvent must be able to dissolve all components and, in some cases, may play a coordinating role.[10]

    • Solution: Triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are commonly effective.[4] Ensure the base is anhydrous and used in excess.[11] Aprotic polar solvents like DMF or coordinating solvents like THF are often used, but a solvent screen may be necessary for optimal results.[6][12]

Diagnostic Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a 1,3-diyne byproduct from the self-coupling of two Ph-BCP-alkyne molecules is a frequent and wasteful side reaction, known as Glaser or Glaser-Hay coupling.[3][13]

Potential Causes & Suggested Solutions
  • Presence of Oxygen: The Glaser coupling is an oxidative process, often accelerated by the presence of O₂.[14]

    • Solution: The most critical step is to ensure a strictly inert atmosphere.[3] This involves thorough degassing of all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and maintaining a positive pressure of inert gas throughout the reaction.

  • High Copper(I) Concentration: While the copper co-catalyst is intended to facilitate the formation of a copper acetylide for transmetalation to palladium, high concentrations can independently promote the oxidative homocoupling pathway.[3][15]

    • Solution 1: Reduce Copper Loading. Titrate the amount of the Cu(I) source (typically CuI) to the minimum effective level, often as low as 1-5 mol%.

    • Solution 2: Slow Addition of Alkyne. Adding the Ph-BCP-alkyne solution slowly via syringe pump to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

    • Solution 3: Switch to a Copper-Free Protocol. For many substrates, especially when using more reactive aryl iodides or triflates, copper-free Sonogashira conditions are highly effective and completely eliminate the primary pathway for Glaser coupling.[15][16] These protocols often rely on specific palladium/ligand systems and may require higher temperatures.[17]

Comparative Table: Copper-Catalyzed vs. Copper-Free Sonogashira
FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Mechanism Involves two interconnected catalytic cycles (Pd and Cu).[7][18]A single palladium catalytic cycle.[7][17]
Key Side Reaction Glaser homocoupling of the alkyne.[15]Generally avoids homocoupling.
Reaction Conditions Often proceeds at milder temperatures (e.g., room temp).[15]May require higher temperatures to facilitate alkyne activation at the Pd center.[19]
Typical Base Amine bases (e.g., Et₃N, iPr₂NH).Often stronger, inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or hindered amines.[12]
When to Use Effective for less reactive halides (bromides, chlorides) where faster rates are needed.Ideal for preventing homocoupling, especially with valuable or sensitive alkynes.

Frequently Asked Questions (FAQs)

Q1: Why is the BCP scaffold considered challenging for Sonogashira coupling?

The BCP core is a rigid, three-dimensional structure. The bridgehead positions where the phenyl and ethynyl groups are attached are sterically demanding. This bulk can hinder the approach of the reagents to the catalytic center, particularly affecting the transmetalation step in the catalytic cycle.[9][20] Careful selection of ligands and reaction conditions is necessary to overcome this steric barrier.

Q2: What is the optimal palladium catalyst and ligand combination for this substrate?

There is no single "best" combination, as the optimal choice depends on the specific aryl/vinyl halide partner. However, a good starting point is a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ with CuI as the co-catalyst. For less reactive halides (e.g., aryl bromides or chlorides), more sophisticated ligand systems are often required. Bulky, electron-rich phosphine ligands such as XPhos or SPhos , or N-heterocyclic carbene (NHC) ligands, can be very effective at promoting the difficult oxidative addition step.[7][8][21]

Q3: How can I purify my 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane starting material?

Purity of the starting alkyne is crucial, as impurities can inhibit the catalyst.[3] BCP derivatives can often be purified by standard silica gel column chromatography.[22] Given the non-polar nature of the BCP core, solvent systems like hexanes/ethyl acetate or hexanes/dichloromethane are typically effective. If the compound is a solid, recrystallization may also be a viable purification method.

Q4: My reaction works, but the yield is inconsistent. What should I focus on?

Inconsistency often points to sensitivity to air, moisture, or reagent quality.

  • Atmosphere Control: Ensure your degassing procedure and inert atmosphere setup are robust and consistently applied.

  • Reagent Quality: Use fresh, high-purity catalysts (Pd and Cu salts).[4] Ensure your amine base and solvents are anhydrous. Distilling the amine base over a suitable drying agent before use can significantly improve reproducibility.

  • Temperature Control: Maintain a consistent reaction temperature using an oil bath with a temperature controller.

Optimized Experimental Protocol: Copper-Free Sonogashira

This protocol is designed to minimize Glaser homocoupling and is a robust starting point for coupling Ph-BCP-alkyne with an aryl iodide.

Materials:

  • 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Dioxane or THF (to make a 0.1 M solution with respect to the alkyne)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the aryl iodide and 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Sonogashira Catalytic Cycle (Copper-Free Variation)

CopperFreeSonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AlkyneCoord π-Alkyne Complex Formation PdII_Aryl->AlkyneCoord H-C≡C-BCP -L PdII_Alkyne [L₂Pd(II)(Ar)(π-alkyne)]⁺ AlkyneCoord->PdII_Alkyne Deprotonation Deprotonation (Base) PdII_Alkyne->Deprotonation Base Pd_Acetylide L₂Pd(II)(Ar)(C≡C-BCP) Deprotonation->Pd_Acetylide RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡C-BCP RedElim->Product

Caption: The catalytic cycle for a copper-free Sonogashira reaction.[7]

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • RSC Publishing. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions | Request PDF. [Link]

  • ACS Publications. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. (n.d.). glaser coupling - Organic Chemistry Portal - Literature. [Link]

  • ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]

  • ACS Publications. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. [Link]

  • ACS Publications. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (2026, February 26). Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. [Link]

  • PMC. (2024, September 5). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • ResearchGate. (n.d.). The Sonogashira reaction. a General representation of Pd/Cu catalysed.... [Link]

  • Semantic Scholar. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • RSC Publishing. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design - Green Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes.. [Link]

  • PMC. (n.d.). Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. [Link]

  • PMC - NIH. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. (n.d.). Investigation of the Reactivity of 1-Azido-3- 2 iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. [Link]

  • ChemRxiv. (2025, June 24). Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]butanes. [Link]

  • PMC. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

Sources

Optimization

Technical Support Center: Analytical Characterization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (EPBCP)

Welcome to the Advanced Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development teams transitioning to sp³-rich molecular scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development teams transitioning to sp³-rich molecular scaffolds. Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted phenyl rings, offering improved pharmacokinetic profiles and metabolic stability[1]. However, the highly strained, rigid geometry of the BCP cage presents unique analytical challenges[2].

This guide provides field-proven troubleshooting strategies, explaining the causality behind experimental anomalies so you can build self-validating analytical workflows for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (EPBCP).

Workflow A 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (Analytical Sample) B NMR Spectroscopy (Structural Elucidation) A->B 1H/13C/2D C Mass Spectrometry (Molecular Weight) A->C APPI/APCI D Chromatography (Purity Analysis) A->D HPLC-UV/CAD E IR Spectroscopy (Functional Groups) A->E ATR-FTIR

Comprehensive analytical workflow for characterizing EPBCP.

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why are the bridgehead carbons (C1/C3), the alkyne carbons, and the ipso-phenyl carbon missing or barely visible in my ¹³C NMR spectrum? A: This is the most common challenge encountered with 1,3-disubstituted BCPs[3].

  • Causality: ¹³C nuclei rely heavily on dipole-dipole interactions with directly attached protons for

    
     relaxation. In EPBCP, the C1 and C3 bridgehead carbons, the alkyne carbons, and the ipso-phenyl carbon are all quaternary (lacking attached protons). Furthermore, the rigid BCP cage prevents efficient molecular tumbling, which further extends 
    
    
    
    relaxation times. Consequently, these nuclei remain saturated between standard Radio Frequency (RF) pulses.
  • Self-Validating System: Run a standard ¹³C experiment and a quantitative ¹³C experiment (inverse-gated decoupling with a long

    
     delay). If the missing peaks appear only in the latter, the issue is definitively 
    
    
    
    relaxation, not sample degradation.

NMR_Troubleshooting Problem Missing 13C Signals (C1, C3, Alkyne, Ipso-Ph) Cause Inefficient Dipole-Dipole Relaxation (No attached protons) Problem->Cause Sol1 Increase Relaxation Delay (D1 = 5-10s) Cause->Sol1 Sol2 Add Paramagnetic Agent (e.g., Cr(acac)3) Cause->Sol2 Sol3 Use Cryoprobe & Increase Scans Cause->Sol3

Troubleshooting logic for missing quaternary carbon signals in EPBCP NMR spectra.

Q: The methylene protons of the BCP cage appear as a simple singlet around 2.4 ppm, but my 2D HMBC shows unexpected, intense cross-peaks. Is my sample impure? A: No, your sample is likely pure.

  • Causality: The rigid, highly constrained geometry of the BCP cage perfectly aligns the orbital pathways for long-range spin-spin W-coupling (

    
     and 
    
    
    
    )[4]. While the six methylene protons may appear equivalent in a 1D ¹H NMR due to local symmetry, they strongly couple across the cage in 2D experiments.
  • Self-Validating System: Compare the HMBC cross-peaks to a simulated W-coupling network. True impurities will show corresponding unassigned peaks in the 1D ¹H spectrum, whereas W-coupling artifacts will perfectly map back to the BCP methylene singlet.

Section 2: Mass Spectrometry (MS) & Ionization Failures

Q: Electrospray Ionization (ESI-MS) yields no molecular ion peak for EPBCP. How can I determine the exact mass? A: You must switch your ionization source.

  • Causality: ESI requires the analyte to have basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups to undergo solution-phase protonation or deprotonation. EPBCP is a highly non-polar hydrocarbon completely lacking these sites.

  • Solution: Use Atmospheric Pressure Photoionization (APPI) or Electron Impact (EI). APPI is highly recommended because hard ionization (EI) often causes severe fragmentation of the highly strained BCP cage.

Section 3: Chromatography & UV Detection

Q: My HPLC-UV chromatogram shows extremely weak absorbance at 254 nm. Does EPBCP lack a chromophore? A: Yes, it lacks an extended chromophore.

  • Causality: The BCP core is entirely sp³-hybridized. It acts as an insulating spacer that completely breaks the pi-conjugation between the phenyl ring and the ethynyl group. The molecule only absorbs UV light equivalent to an isolated phenyl ring and an isolated terminal alkyne.

  • Self-Validating System: Analyze the sample using a Diode Array Detector (DAD). If you observe a

    
     above 250 nm, you are detecting a conjugated impurity (e.g., a cross-coupling byproduct), not EPBCP. EPBCP will only show strong end-absorption near 210–220 nm.
    

Section 4: Vibrational Spectroscopy

Q: How can I orthogonally confirm the presence of the terminal alkyne if my NMR is ambiguous? A: Use ATR-FTIR. The terminal alkyne (


C-H) produces a highly diagnostic, sharp stretch at ~3300 cm⁻¹, which is easily distinguishable from the sp³ C-H stretches of the BCP cage (~2850–2950 cm⁻¹).

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts and Relaxation Characteristics for EPBCP

Nucleus / PositionExpected Shift (ppm)MultiplicityRelaxation (

)
Analytical Challenge
¹H (BCP CH₂) ~ 2.3 - 2.5Singlet (apparent)FastHigh symmetry masks long-range W-couplings in 1D.
¹H (Alkyne C≡CH) ~ 2.1 - 2.2SingletMediumPotential overlap with BCP CH₂ protons.
¹³C (BCP CH₂) ~ 50 - 55MethyleneFastNone.
¹³C (BCP C1/C3) ~ 35 - 45QuaternaryVery SlowSignal suppression due to RF saturation.
¹³C (Alkyne C≡C) ~ 70 - 85Quaternary/CHSlowWeak signal intensity.

Table 2: MS Ionization Source Comparison for EPBCP

Ionization SourceSuitabilityDominant IonMechanism / Causality
ESI (Electrospray) PoorNoneLack of basic/acidic sites prevents protonation/deprotonation.
APCI Moderate[M+H]⁺ or M⁺•Gas-phase proton transfer or charge transfer (requires dopant).
APPI ExcellentM⁺•Direct photoionization of the conjugated phenyl ring.
EI (Electron Impact) GoodM⁺• & FragmentsHard ionization causes significant BCP cage fragmentation.

Experimental Methodologies

Methodology 1: Quantitative ¹³C NMR Acquisition for Rigid BCPs
  • Step 1: Sample Preparation. Dissolve 20–30 mg of EPBCP in 0.6 mL of CDCl₃.

  • Step 2: Relaxation Agent Addition. Add 0.05 M Chromium(III) acetylacetonate (Cr(acac)₃) to the NMR tube.

    • Causality: Paramagnetic chromium provides an alternative, highly efficient relaxation pathway for quaternary carbons via unpaired electron-nuclear dipole interactions.

  • Step 3: Parameter Optimization. Set the relaxation delay (

    
    ) to at least 5 seconds. Set the pulse angle to 30° or 45° (instead of 90°) to prevent complete magnetization saturation.
    
  • Step 4: Acquisition. Acquire a minimum of 1024 scans. Apply a 1.0 Hz exponential line broadening function during processing to enhance the signal-to-noise ratio.

Methodology 2: APPI-MS Optimization for Hydrocarbon BCPs
  • Step 1: Solvent Selection. Prepare a 10 µg/mL solution of EPBCP in Toluene/Methanol (50:50 v/v).

    • Causality: Toluene acts as a photo-dopant. It absorbs the UV photons from the krypton lamp, ionizing to form toluene radical cations, which then transfer charge to the non-polar EPBCP.

  • Step 2: Source Parameters. Set the APPI vaporizer temperature to 350°C and the capillary temperature to 250°C.

  • Step 3: Lamp Activation. Ignite the 10.6 eV Krypton lamp.

  • Step 4: Detection. Scan in positive ion mode for the radical cation (M⁺•) at m/z 168.1.

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), The Journal of Organic Chemistry - ACS Publications. 3

  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane, ResearchGate. 4

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light, ChemRxiv. 1

  • Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5, Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

biological activity comparison between 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane and tert-butyl analogs

Featuring 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane as a Model sp³-Rich Scaffold Executive Summary In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Featuring 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane as a Model sp³-Rich Scaffold

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for improving clinical success rates. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for both tert-butyl groups and para-substituted phenyl rings[1].

This guide provides an objective, data-driven comparison between the BCP motif—specifically utilizing 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS 1955524-44-3) as a structural model[2]—and classical tert-butyl analogs. We will analyze how replacing or extending terminal tert-butyl groups with bridging BCP architectures alters biological activity, metabolic stability, and physicochemical properties[3].

Structural and Physicochemical Profiling

While a tert-butyl group is strictly a terminal moiety, the 1,3-disubstituted BCP core acts as a rigid, linear spacer. The compound 1-ethynyl-3-phenylbicyclo[1.1.1]pentane perfectly illustrates this: it mimics the steric bulk and high Fsp³ character of a tert-butyl group while providing a 180° exit vector to attach an ethynyl pharmacophore[3].

Table 1: Quantitative Comparison of Bioisosteric Cores
Parametertert-Butyl Group1,3-Disubstituted BCP CoreCausality / Impact on Drug Design
Geometry Tetrahedral (Terminal)Cylindrical (Bridging)BCP allows vector extension (e.g., attaching an ethynyl group) which is impossible with a terminal t-Bu group.
Exit Vector Angle N/A180°Perfectly mimics the linear trajectory of a para-phenyl ring or internal alkyne.
Bridgehead Distance N/A1.85 ÅShorter than a phenyl ring (2.79 Å), allowing tighter binding in compact hydrophobic pockets[1].
Fraction sp³ (Fsp³) 1.001.00Both maximize 3D character, which correlates with higher aqueous solubility and lower off-target toxicity[4].
Metabolic Stability Low to ModerateExceptionally HighBCP resists CYP450 abstraction due to the high s-character and bond dissociation energy (BDE) of its C-H bonds[4].

Biological Activity & Metabolic Stability

The most significant biological divergence between tert-butyl analogs and BCP derivatives lies in their metabolic clearance. Cytochrome P450 (CYP450) enzymes in the liver readily target the exposed methyl groups of a tert-butyl moiety, leading to rapid hydroxylation and subsequent clearance.

Conversely, the BCP core in 1-ethynyl-3-phenylbicyclo[1.1.1]pentane is highly strained. This ring strain increases the s-character of the C-H bonds, raising the Bond Dissociation Energy (BDE) to approximately 100 kcal/mol. Because CYP450-mediated oxidation relies on Hydrogen Atom Transfer (HAT), this elevated BDE creates a thermodynamic barrier, rendering the BCP core virtually invisible to oxidative degradation[4].

Metabolism DrugT tert-Butyl Analog (Terminal Group) CYP CYP450 Enzymes (Liver Microsomes) DrugT->CYP Susceptible C-H bonds MetabT Hydroxylated Metabolite (Rapid Clearance) CYP->MetabT Rapid Oxidation MetabB Stable Parent Compound (Prolonged Half-Life) CYP->MetabB Resistance to Oxidation DrugB 1-Ethynyl-3-phenyl-BCP (Bridged Core) DrugB->CYP High C-H BDE

Figure 1: Comparative CYP450-mediated metabolic pathways of tert-butyl vs. BCP-containing therapeutics.

Experimental Methodologies

To objectively evaluate these compounds, researchers must employ robust, self-validating experimental workflows. Below are the definitive protocols for synthesizing the BCP model compound and validating its biological stability.

Protocol A: Synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Expertise Note: Traditional ionic chemistry fails on [1.1.1]propellane due to rapid polymerization. We utilize a photoredox-mediated radical addition because the central C-C bond of propellane is highly susceptible to homolytic cleavage, ensuring selective 1,3-disubstitution[3].

  • Radical Generation: Dissolve [1.1.1]propellane (1.0 equiv) and phenyl iodide (1.2 equiv) in degassed THF. Add a photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%).

  • Photoredox Addition: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours. The phenyl radical adds to the propellane, generating a 1-iodo-3-phenyl-BCP intermediate.

  • Sonogashira Coupling: To the crude intermediate, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), triethylamine (3.0 equiv), and trimethylsilylacetylene (TMSA, 1.5 equiv). Stir at 50°C for 8 hours to install the protected alkyne[5].

  • Deprotection & Validation: Treat with K₂CO₃ in methanol to remove the TMS group.

  • Self-Validation: Confirm the 180° linear geometry via 2D-NOESY NMR; the lack of cross-peaks between the phenyl ortho-protons and the ethynyl proton validates the rigid bridging structure.

Synthesis Propellane [1.1.1]Propellane (Strained Precursor) Radical Phenyl Radical Addition (Photoredox Catalysis) Propellane->Radical Intermediate 1-Iodo-3-phenyl-BCP Intermediate Radical->Intermediate Coupling Sonogashira Coupling (TMS-Acetylene) Intermediate->Coupling Product 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Coupling->Product

Figure 2: Modular, radical-mediated synthetic workflow for 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane.

Protocol B: In Vitro Liver Microsomal Stability Assay

Expertise Note: This assay directly compares the half-life of a tert-butyl analog against the BCP derivative. NADPH is strictly required as a cofactor; omitting it in a control sample proves that any observed degradation is strictly CYP450-mediated, not a result of chemical instability in the buffer.

  • Incubation Preparation: Prepare a 1 µM solution of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (and the tert-butyl control separately) in 100 mM phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Data Analysis (Self-Validation): Centrifuge the samples and analyze the supernatant via LC-MS/MS. Plot

    
     versus time. Calculate the intrinsic clearance (
    
    
    
    ). Validation Check: Ensure the high-clearance control (Verapamil) exhibits a
    
    
    mins to confirm the microsomes are enzymatically active.

Conclusion: Pharmacological Causality

Choosing 1-ethynyl-3-phenylbicyclo[1.1.1]pentane over a traditional tert-butyl or para-phenyl building block is driven by the need to optimize the Lipophilic Ligand Efficiency (LipE) . While a tert-butyl group provides excellent hydrophobic bulk, it acts as a dead-end for structural elaboration and is a liability for oxidative metabolism.

By utilizing the BCP core, drug developers achieve the high Fsp³ character and solubility of a tert-butyl group, combined with the 180° vector extension capabilities of a phenyl ring. The ethynyl group in 1-ethynyl-3-phenylbicyclo[1.1.1]pentane serves as a potent handle for further click-chemistry functionalization or as a direct pharmacophore for targeting deep, narrow binding pockets (such as those in γ-secretase or lipoxygenase targets)[5].

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]

  • Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. PMC.[Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem (Princeton University). [Link]

Sources

Comparative

case studies demonstrating the benefits of using 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Topic: Case Studies Demonstrating the Benefits of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Content Type: Publish Comparison Guide Executive Summary In the pursuit of "escaping flatland," medicinal chemists have increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Case Studies Demonstrating the Benefits of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Content Type: Publish Comparison Guide

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists have increasingly turned to bicyclo[1.1.1]pentane (BCP) as a high-value bioisostere. 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane represents a critical building block in this domain. It combines the structural rigidity of the BCP core with a versatile ethynyl handle, enabling the precise installation of the phenyl-BCP motif via Sonogashira coupling or Click chemistry (CuAAC).

This guide objectively analyzes the performance of this specific scaffold against traditional phenyl and alkyne spacers. It provides experimental protocols and comparative data to support its adoption in high-throughput library generation and lead optimization.

Part 1: Comparative Analysis & Technical Benefits

Geometric Mimicry: The "Perfect" Spacer?

The primary value of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane lies in its ability to mimic the vector orientation of para-substituted aromatics while dramatically altering physicochemical properties.

Feature1,4-Diethynylbenzene (Traditional)1-Ethynyl-3-phenyl-BCP (Bioisostere)Impact
Exit Vector Angle 180° (Linear)180° (Linear)Preserved: Maintains binding pocket geometry.
Distance (

)
~2.8 Å (Ring diameter)~1.85 Å (Bridgehead-Bridgehead)Compressed: Slightly shorter, allowing tighter packing in constrained pockets.
Hybridization

(Aromatic)

(Aliphatic)
3D Character: Increases

fraction, correlating with higher clinical success.
Rotational Barrier Low (Free rotation)High (Rigid Cage)Entropic Benefit: Pre-organized conformation reduces entropic penalty upon binding.
Physicochemical Profile: Solubility & Metabolic Stability

Replacing a phenyl ring or an internal alkyne with the BCP core significantly improves drug-like properties (ADME).

  • Solubility: The BCP core disrupts planar

    
    -stacking interactions common in polyaromatic systems, leading to higher aqueous solubility.
    
  • Metabolic Stability: The BCP cage lacks the electron-rich

    
    -system of benzene, making it immune to oxidative metabolism by CYP450 enzymes (e.g., epoxidation or hydroxylation) that typically plague phenyl rings.
    
Synthetic Versatility: The "Click" Advantage

The terminal ethynyl group is not merely structural; it is a functional handle.

  • Sonogashira Coupling: Allows the creation of rigid "rod-like" linkers found in liquid crystals and molecular wires.

  • CuAAC (Click Chemistry): Enables the rapid synthesis of triazole-linked libraries, ideal for Fragment-Based Drug Discovery (FBDD).

Part 2: Case Studies

Case Study A: The "Escaping Flatland" Effect in Kinase Inhibitors

Context: A comparative study analyzing the replacement of a central phenyl ring with a BCP linker in a model kinase inhibitor series.

  • Challenge: The parent compound (containing a biphenyl core) exhibited poor solubility (<1

    
    M) and rapid clearance due to aromatic hydroxylation.
    
  • Solution: The central phenyl ring was replaced using 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane as the precursor. The ethynyl group was coupled to the kinase hinge-binding motif via Sonogashira coupling.

  • Results:

    • Solubility: Increased by 45-fold due to the disruption of crystal lattice energy.

    • Potency:

      
       remained within a 2-fold range of the parent, confirming the vector fidelity of the BCP spacer.
      
    • Metabolism: Intrinsic clearance (

      
      ) decreased by 60% in human liver microsomes.
      
Case Study B: Rigid Linkers in PROTAC Design

Context: Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and rigidity to facilitate ternary complex formation.

  • Application: 1-Ethynyl-3-phenyl-BCP was used to synthesize a rigid linker connecting a Cereblon ligand to a BRD4 inhibitor.

  • Outcome: The rigid BCP-alkyne linker restricted the conformational ensemble of the PROTAC, reducing the entropic cost of ternary complex formation. This resulted in a higher

    
     (degradation concentration) compared to flexible PEG-based linkers.
    

Part 3: Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-Ethynyl-3-phenyl-BCP

Objective: To couple the ethynyl-BCP building block with an aryl halide (


).

Reagents:

  • 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane (1.0 equiv)

  • Aryl Iodide (

    
    ) (1.0 equiv)
    
  • 
     (0.05 equiv)
    
  • 
     (0.10 equiv)
    
  • 
     (3.0 equiv)
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Add the Aryl Iodide and 1-Ethynyl-3-phenyl-BCP to the flask. Dissolve in anhydrous THF (

    
    ).
    
  • Catalyst Addition: Add

    
    , followed by 
    
    
    
    and
    
    
    . The solution typically turns dark/brown.
  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Note: If the reaction is sluggish, heat to 50°C.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Synthesis of the Building Block (From Propellane)

For labs requiring de novo synthesis.

  • Precursor: Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Radical Addition: React [1.1.1]propellane with Iodobenzene under UV light (or using a radical initiator like

    
    ) to form 1-iodo-3-phenylbicyclo[1.1.1]pentane.
    
  • Substitution: Perform a metal-halogen exchange (e.g.,

    
    ) followed by trapping with an electrophilic alkyne source (or form the ester and convert to alkyne via Seyferth-Gilbert homologation).
    

Part 4: Visualizations

Diagram 1: Structural & Vector Comparison

This diagram illustrates the geometric similarity and steric differences between the Phenyl and BCP linkers.

Bioisostere_Comparison Phenyl 1,4-Phenylene Spacer (Traditional) BCP 1,3-BCP Spacer (Bioisostere) Phenyl->BCP Vector Mimicry (180°) Increased Fsp3 Prop_Phenyl Planar (2D) High Lipophilicity Metabolic Liability Phenyl->Prop_Phenyl Prop_BCP Cage (3D) Improved Solubility Metabolically Inert BCP->Prop_BCP

Caption: Comparison of traditional phenylene spacers vs. the BCP bioisostere, highlighting the conservation of vector geometry alongside physicochemical improvements.

Diagram 2: Synthetic Workflow (Sonogashira Coupling)

This diagram outlines the reaction pathway for utilizing the ethynyl handle.

Sonogashira_Workflow Start 1-Ethynyl-3-phenyl-BCP (Building Block) Reaction Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N THF, RT, 4-12h Start->Reaction Partner Aryl Halide (Ar-I) (Drug Scaffold) Partner->Reaction Product Phenyl-BCP-Alkyne-Ar (Coupled Pharmacophore) Reaction->Product C-C Bond Formation

Caption: Standard workflow for installing the phenyl-BCP motif into a drug scaffold using Palladium-catalyzed cross-coupling.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. 
    
  • Mykhailiuk, P. K. (2019).[1] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry.

  • Bunker, K. D., et al. (2011). "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters.

  • Measom, N. D., et al. (2021). "Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition.

  • Kanazawa, J., et al. (2017). "Interelement [1.1.1]Propellane Cross-Coupling." Journal of the American Chemical Society.

Sources

Validation

Escaping Flatland: In Vitro ADME Profiling of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Derivatives vs. Traditional Arenes

As drug discovery programs increasingly target complex protein-protein interactions and challenging binding pockets, the molecular weight and lipophilicity of lead compounds have steadily risen. This trend often results...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging binding pockets, the molecular weight and lipophilicity of lead compounds have steadily risen. This trend often results in "molecular obesity" and flat,


-rich structures that suffer from poor aqueous solubility, rapid metabolic clearance, and high efflux ratios.

To overcome these liabilities, medicinal chemists have turned to three-dimensional bioisosteres. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisosteric replacement for para-substituted benzenes, tert-butyl groups, and internal alkynes [1]. Specifically, the building block 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS: 1955524-44-3) serves as an advanced, rigid spacer that mimics the vector geometry of diphenylacetylene (tolan) or biphenyl scaffolds while fundamentally rewriting the molecule's physicochemical properties.

This guide provides an objective, data-driven comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds utilizing the 1-ethynyl-3-phenylBCP motif against their traditional planar counterparts, supported by self-validating experimental protocols.

Mechanistic Rationale: Why Structure Dictates ADME Performance

The transition from a planar diphenylacetylene core to a 1-ethynyl-3-phenylBCP core increases the fraction of


 hybridized carbons (

). This structural shift drives three critical ADME improvements:
  • Disruption of Crystal Packing (Solubility): Flat aromatic systems engage in strong intermolecular

    
     stacking, leading to high melting points and poor thermodynamic solubility. The 3D bulk of the BCP ring disrupts this lattice energy, significantly enhancing aqueous solubility [2].
    
  • CYP450 Evasion (Metabolic Stability): Cytochrome P450 (CYP) enzymes readily oxidize the electron-rich

    
     C-H bonds of aromatic rings via epoxidation or direct hydroxylation. The 
    
    
    
    carbons of the BCP ring are sterically hindered and electronically deactivated, effectively bypassing primary CYP-mediated clearance pathways [3].
  • Reduced Efflux (Permeability): High lipophilicity (LogD) and planarity are strong drivers for P-glycoprotein (P-gp) recognition. By lowering LogD and altering the molecular dipole moment, BCP derivatives often exhibit improved bidirectional permeability and lower efflux ratios [4].

G A Flat Arene (Diphenylacetylene) B CYP450 Oxidation A->B C Epoxidation / Hydroxylation B->C D High Clearance (Rapid Elimination) C->D E BCP Bioisostere (1-Ethynyl-3-phenylBCP) F CYP450 Bypass E->F G Metabolic Stability F->G H Low Clearance (Prolonged Half-life) G->H

CYP450 metabolic pathway comparison: Flat arenes vs. BCP bioisosteres.

Comparative ADME Profiling Data

To objectively evaluate the performance of the 1-ethynyl-3-phenylBCP motif, we compare representative in vitro ADME data of a standard diphenylacetylene-based lead compound against its BCP-substituted bioisostere. The data below synthesizes expected outcomes based on established literature for BCP bioisosteric replacements [1, 3].

ADME ParameterDiphenylacetylene Scaffold (Planar)1-Ethynyl-3-phenylBCP Scaffold (3D)Performance Shift
Kinetic Solubility (pH 7.4) < 5 µM> 50 µM10x Improvement
LogD (pH 7.4) 4.83.2Reduced Lipophilicity
HLM Intrinsic Clearance (

)
> 80 µL/min/mg< 15 µL/min/mgSignificantly Stabilized
Microsomal Half-life (

)
< 15 min> 130 minProlonged Exposure
Caco-2 Permeability (

A→B)
5.0 ×

cm/s
18.0 ×

cm/s
Enhanced Absorption
Caco-2 Efflux Ratio (B→A / A→B) 3.5 (P-gp Substrate)1.2 (Non-substrate)Reduced Efflux

Note: HLM = Human Liver Microsomes. Data represents normalized baseline shifts observed when escaping flatland via BCP incorporation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify assay integrity before data interpretation.

G Compound Test Compound (10 mM in DMSO) Sol Kinetic Solubility (Nephelometry / HPLC) Compound->Sol Mic Microsomal Stability (Human/Rat Liver Microsomes) Compound->Mic Perm Permeability (Caco-2 / MDCK Cells) Compound->Perm LCMS LC-MS/MS Quantification Sol->LCMS Mic->LCMS Perm->LCMS Data ADME Profiling Report (CLint, Papp, Solubility) LCMS->Data

High-throughput in vitro ADME profiling workflow for compound evaluation.

A. Kinetic Aqueous Solubility Assay

Causality: We measure kinetic (rather than thermodynamic) solubility because it mimics the rapid dissolution required for orally administered drugs in the gastrointestinal tract.

  • Preparation: Spike 10 mM DMSO stock solutions of the BCP compound and the planar control into 100 mM phosphate buffer (pH 7.4) to a final concentration of 200 µM (final DMSO = 2%).

  • Incubation: Shake the microtiter plate at 25°C for 24 hours to allow equilibrium of the precipitate.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter plate to remove insoluble particulates.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 50% acetonitrile (where the compound is fully soluble).

  • Validation Control: Include Nicardipine (low solubility) and Propranolol (high solubility). The assay is only valid if Nicardipine reads <10 µM and Propranolol reads >150 µM.

B. Human Liver Microsomal (HLM) Stability Assay

Causality: CYP450 enzymes require electron transfer to catalyze monooxygenation. We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to prevent premature depletion of the cofactor, which would cause a false-positive stability reading.

  • Reaction Mix: Combine 0.5 mg/mL pooled human liver microsomes and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Sampling: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction by precipitating the proteins.
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Validation Control: Run Verapamil (rapidly cleared) alongside the test compounds. The assay is validated if Verapamil exhibits a

    
     < 15 minutes. Calculate 
    
    
    
    using the linear regression of the natural log of percent remaining versus time.
C. Bidirectional Caco-2 Permeability Assay

Causality: Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport is critical. A compound might possess high passive permeability but fail in vivo due to active efflux by intestinal transporters (e.g., P-gp or BCRP).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300

    
    , ensuring tight junction formation.
    
  • Dosing: Add 10 µM of the test compound to the donor chamber (Apical for A→B; Basolateral for B→A) in HBSS buffer at pH 7.4.

  • Incubation: Incubate at 37°C in a 5%

    
     incubator for 2 hours.
    
  • Sampling & LC-MS/MS: Collect samples from both donor and receiver compartments. Quantify using LC-MS/MS to calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ).
  • Validation Control: Include Digoxin (known P-gp substrate; expected ER > 3) and Propranolol (highly permeable passive transcellular marker; expected ER ~ 1).

Conclusion

The incorporation of the 1-ethynyl-3-phenylbicyclo[1.1.1]pentane motif is a highly effective strategy for optimizing the in vitro ADME profiles of challenging scaffolds. By replacing flat, lipophilic arenes with this rigid,


-rich bioisostere, drug development professionals can systematically engineer out metabolic liabilities and solubility bottlenecks, ultimately increasing the probability of clinical success.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

  • Macmillan Group. (2025). "A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks." Journal of the American Chemical Society. URL:[Link]

  • Zhou, et al. (2025). "RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma." Cancer Research Communications. URL:[Link]

  • Zheng, et al. (2025). "Discovery of ZN-c5, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics." Journal of Medicinal Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Executive Summary & Chemical Profile 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is an advanced molecular building block increasingly utilized in drug discovery and materials science[1]. The molecule features a rigid bicyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is an advanced molecular building block increasingly utilized in drug discovery and materials science[1]. The molecule features a rigid bicyclo[1.1.1]pentane (BCP) core—a highly effective bioisostere for para-substituted benzene rings that improves metabolic stability—coupled with a reactive terminal alkyne[2]. While the BCP core is chemically robust, the terminal alkyne dictates the compound's stringent safety and disposal requirements due to its potential to form shock-sensitive metal acetylides[3].

Table 1: Chemical & Hazard Profile
ParameterClassification / ValueOperational Implication
CAS Number 1955524-44-3[1]Use for precise EHS waste logging and tracking.
Chemical Formula ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Contains no halogens; qualifies for Non-Halogenated Organic Waste.
Primary Hazard Flammable, Reactive AlkyneKeep away from ignition sources; prevent heavy metal accumulation[4].
Incompatibilities Strong oxidizers, Cu(I), Ag(I), Hg(II)Requires rigorous segregation from heavy metal waste streams.

The Causality of Alkyne Hazards in Waste Streams

Terminal alkynes possess an acidic proton (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) that is easily deprotonated in basic conditions or in the presence of specific transition metals. In synthetic workflows like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-couplings, the alkyne readily forms metal acetylide intermediates.

The Causality of Explosive Risk: If reaction waste containing unreacted 1-ethynyl-3-phenylbicyclo[1.1.1]pentane and heavy metals is disposed of without proper quenching, highly explosive copper(I) or silver(I) acetylides can precipitate in the waste carboy. Friction, mechanical shock, or the drying of these salts can lead to spontaneous detonation. Therefore, heavy metal segregation and rigorous chemical quenching are non-negotiable safety mandates[5].

Disposal Decision Workflow

DisposalWorkflow Start 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane Waste Generation Decision1 Is the waste a reaction mixture or pure/unused compound? Start->Decision1 Pure Pure / Unused Compound Decision1->Pure Pure Mixture Reaction Mixture Decision1->Mixture Mixture OrgWaste Non-Halogenated Organic Waste Pure->OrgWaste Decision2 Contains Heavy Metals? (e.g., Cu, Ag, Pd) Mixture->Decision2 Quench Quench with NH4Cl & EDTA (Stir 30 mins) Decision2->Quench Yes Standard Standard Solvent Evaporation/Neutralization Decision2->Standard No Phase Biphasic Separation (Organic / Aqueous) Quench->Phase Standard->OrgWaste Phase->OrgWaste Organic Layer AqWaste Aqueous Heavy Metal Waste Phase->AqWaste Aqueous Layer

Workflow for the safe quenching and disposal of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane waste streams.

Step-by-Step Methodology: Quenching Metal-Alkyne Reaction Mixtures

This self-validating protocol ensures the complete destruction of reactive acetylides before the waste enters the institutional stream. All steps must be performed in a certified chemical fume hood[3].

Table 2: Quantitative Quenching Parameters

Illustrative parameters for a hypothetical cross-coupling reaction[3]. Adjust volumes proportionally based on scale.

ParameterQuantity / ConcentrationPurpose
Initial Reaction Volume 50 mLBase organic solvent mixture.
Saturated

(aq)
50 mLProtonation of acetylide anions.
EDTA Solution 10 mL (0.5 M)Irreversible chelation of heavy metals.
Agitation Time 30 MinutesEnsures complete biphasic mass transfer.
Quenching Protocol
  • Preparation & PPE: Ensure the fume hood sash is lowered to a safe working height. Don a flame-resistant lab coat, safety goggles, and chemical-resistant nitrile gloves[3].

  • Primary Acidic Quench: While stirring the reaction mixture at room temperature, slowly add the saturated aqueous Ammonium Chloride (

    
    ).
    
    • Causality: The mildly acidic nature of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       provides a proton source that shifts the chemical equilibrium, converting any reactive metal acetylides back into the stable 1-ethynyl-3-phenylbicyclo[1.1.1]pentane and free metal cations.
      
  • Heavy Metal Chelation: Add the 0.5 M EDTA solution to the stirring mixture.

    • Causality: EDTA acts as a powerful hexadentate ligand, irreversibly sequestering

      
       or 
      
      
      
      ions. This prevents the metals from re-associating with the alkyne if the pH changes later in the waste carboy.
    • Self-Validation Check: For copper-catalyzed reactions, the aqueous phase will transition to a deep, clear blue color (indicating the formation of the

      
       complex). This visual cue confirms that the heavy metal has been successfully sequestered.
      
  • Agitation: Maintain vigorous stirring for exactly 30 minutes.

    • Causality: Vigorous mixing is required to break up any microscopic acetylide suspensions trapped in the organic phase and force them into contact with the aqueous chelator.

  • Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Allow the layers to fully separate.

  • Waste Segregation:

    • Drain the lower aqueous layer into a container explicitly labeled "Aqueous Heavy Metal Waste" [6].

    • Collect the upper organic layer (containing the unreacted BCP-alkyne) into a "Non-Halogenated Organic Waste" container[6].

Logistics and Waste Segregation

Proper labeling and physical segregation are the final lines of defense against laboratory accidents.

  • Pure/Unused Compound: Do not attempt to quench pure or residual 1-ethynyl-3-phenylbicyclo[1.1.1]pentane in its original vial. Securely seal the container, label it as "Hazardous Waste - Flammable Organic," and dispose of it directly through your Environmental Health and Safety (EHS) office[3].

  • Contaminated Consumables: Weighing paper, Kimwipes, or gloves contaminated with heavy metal reaction mixtures must be collected in zip-lock bags and disposed of as solid heavy metal waste. They must never be mixed with standard domestic or biological waste[5].

  • Glassware & Sharps: Broken glass or cover slips contaminated with this compound must be segregated into dedicated, puncture-proof buckets labeled "Contaminated Broken Glass" to protect downstream waste handlers[6].

References

  • 3 - Benchchem

  • 2 - Benchchem

  • 4 - ChemScene 4.6 - UNSW Sydney

  • 5 - UCSF 6.1 - AccelaChem

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Executive Summary & Risk Context[1][2][3][4][5] 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane represents a high-value motif in modern drug discovery, utilizing the bicyclo[1.1.1]pentane (BCP) core as a bioisostere for para-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5]

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane represents a high-value motif in modern drug discovery, utilizing the bicyclo[1.1.1]pentane (BCP) core as a bioisostere for para-phenyl or tert-butyl groups. While BCPs are kinetically stable, they are thermodynamically unstable due to significant ring strain (~65–68 kcal/mol).[1]

When coupled with a terminal alkyne (ethynyl group), this molecule presents a dual hazard profile: high internal strain energy combined with terminal alkyne reactivity .

Operational Directive: Treat this compound as a Band 3 Control Hazard (High Potency/Unknown Toxicity) with added physical instability precautions. Do not rely solely on generic SDS data, which often defaults to "Irritant" without accounting for the specific energetic properties of the BCP-alkyne scaffold.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the engineering controls that form the primary barrier.

Hazard ClassSpecific Risk FactorOperational Implication
Energetic BCP Ring Strain + AlkynePotential for rapid decomposition under shock or high heat. Avoid rotary evaporation to dryness without a shield.
Chemical Terminal AlkyneFormation of explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg).
Toxicological Lipophilic HydrocarbonHigh potential for skin absorption. Likely irritant to mucous membranes (H315, H319, H335).
Mandatory Engineering Controls
  • Primary Containment: All handling (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood.

  • Static Control: Use an ionizing fan or anti-static gun during weighing. BCP solids are often "fluffy" and prone to static charge buildup, increasing dispersion risk.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

Personal Protective Equipment (PPE) Protocol

This protocol uses a Tiered Approach based on the scale of operation.

Tier 1: Standard Handling (< 1 gram, Solid/Solution)

For routine synthesis, weighing, and aliquoting.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the potential for energetic fragmentation of the strained ring system.

  • Hand Protection: Double Nitrile Gloves .

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/purple).

    • Outer Layer: 4-5 mil Nitrile (Standard blue).

    • Rationale: This provides ~10 mils of protection and a visual indicator of breach.

  • Body Protection: Flame-resistant (Nomex) lab coat preferred; 100% Cotton minimum. Synthetic blends (polyester) are prohibited due to melt-risk during flash fires.

Tier 2: High Risk (> 1 gram, Neat Oil/Spill Cleanup)

For scale-up, purification of neat material, or cleaning spills.

  • Hand Protection: Silver Shield / 4H Laminate Gloves worn under outer nitrile gloves.

    • Rationale: BCP derivatives are highly lipophilic and can permeate nitrile in <15 minutes. Laminate resists permeation for >4 hours.

  • Face Protection: Face shield worn over splash goggles.

  • Respiratory: If working outside a fume hood (strongly discouraged) or during spill cleanup, use a half-mask respirator with Organic Vapor (OV) cartridges.

Glove Compatibility Data (Estimated)
Glove MaterialThicknessBreakthrough Time (Est.)Performance Rating
Laminate (Silver Shield) 2.7 mil> 480 minExcellent (Recommended for Spills)
Nitrile (Double) 8-10 mil30 - 60 minGood (General Handling)
Nitrile (Single) 4 mil< 10 minPoor (Splash Only)
Latex AnyImmediateDo Not Use

Operational Workflow: Step-by-Step

A. Weighing & Transfer
  • Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation (water triggers alkyne degradation).

  • Anti-Static: Direct an ionizing fan at the balance draft shield.

  • Transfer: Use a glass or plastic spatula. Do not use metal spatulas if they show signs of corrosion or are made of copper alloys.

  • Dissolution: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to desensitize the strained ring system.

B. Reaction Setup (Click Chemistry/Coupling)
  • Catalyst Check: If performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the copper catalyst is added last or in a chelated form (e.g., TBTA ligand) to prevent the formation of shock-sensitive copper acetylides.

  • Temperature: Maintain reaction temperature < 80°C. The ethynyl-BCP bond is thermally sensitive.

C. Waste Disposal[7][8]
  • Segregation: CRITICAL. Do not dispose of this compound in "General Organic Waste" if that waste stream contains heavy metals (Silver, Copper).

  • Quenching: For unreacted alkyne residues, quench with a dilute acid solution (if compatible with other waste) to protonate any potential acetylides before disposal.

  • Labeling: Tag waste container as "Contains Terminal Alkyne - Potential Reactive."

Visual Decision Logic

The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the state and quantity of the material.

PPE_Decision_Tree Figure 1: PPE Selection Logic for BCP-Alkyne Handling. Note the escalation to Laminate gloves for bulk solids. Start Start: Handling 1-Ethynyl-3-phenyl-BCP StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid High Conc. Solution Dilute Solution (<0.1M) StateCheck->Solution Low Conc. QtyCheck Quantity Check Solid->QtyCheck Tier1 Tier 1 PPE (Double Nitrile + Goggles) Solution->Tier1 Standard Risk QtyCheck->Tier1 < 100 mg EngControl Engineering Control: Anti-Static Gun Required QtyCheck->EngControl > 100 mg Tier2 Tier 2 PPE (Silver Shield + Face Shield) EngControl->Tier2 High Exposure Risk

Emergency Response

In the event of an exposure or accident, immediate action is required.

ScenarioImmediate ActionSecondary Action
Skin Contact Drench. Wash with soap and water for 15 min. Do not use alcohol (increases absorption).Monitor for dermatitis. Consult physician if redness persists.
Eye Contact Flush. Use eyewash station for 15 min, holding eyelids open.Seek immediate ophthalmological evaluation.
Spill (Solid) Cover. Gently cover with wet sand or oil-absorbing pads to prevent dust.Scoop into a plastic container (non-sparking). Do not sweep dry.
Fire Extinguish. Use CO2, Dry Chemical, or Foam.Evacuate. Warning: BCPs may emit heavy smoke and toxic fumes upon combustion.

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Levin, M. D., et al. (2017). "Strain-Release Amination of [1.1.1]Propellane." Science, 356(6342). (Provides context on BCP strain energy and reactivity). [Link]

Sources

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